3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKHADJFZUWNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483056 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4922-68-3 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromotriazolo[4,3-a]pyridine
Introduction
3-Bromo[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic organic compound featuring a fused triazolopyridine ring system with a bromine substituent at the 3-position.[1] Identified by the CAS Number 4922-68-3, this molecule serves as a crucial building block and intermediate in the synthesis of a variety of pharmacologically active compounds.[4] Its unique electronic properties and reactive bromine atom make it a versatile substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the fields of chemical synthesis and drug development. The triazolo[4,3-a]pyridine scaffold itself is a key component in compounds with a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[5][6]
Core Chemical and Physical Properties
While some experimental physical properties of 3-Bromotriazolo[4,3-a]pyridine are not widely reported in the literature, a combination of predicted data and information from suppliers provides a foundational understanding of the compound. It is typically handled as a solid with a recommended storage temperature of 2-8°C under an inert atmosphere.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | [8] |
| CAS Number | 4922-68-3 | [8] |
| Appearance | Solid | [2] |
| Melting Point | Data not available | [4] |
| Boiling Point | Data not available | [9] |
| Density (Predicted) | 1.89 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 0.97 ± 0.50 | [4] |
| Solubility | Data not available | [4] |
| Storage | 2-8°C, under inert gas | [7] |
Spectral Data
Detailed spectral analyses such as NMR and IR for 3-Bromotriazolo[4,3-a]pyridine are available from various chemical suppliers upon request.[7] Based on data for closely related derivatives, the following spectral characteristics can be anticipated.[1][2]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyridine ring would likely appear as multiplets in the δ 7.0-9.5 ppm range. |
| ¹³C NMR | Aromatic carbons would be expected in the δ 110-150 ppm range. The carbon bearing the bromine atom would be significantly shifted. |
| FT-IR (cm⁻¹) | Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C ring stretching (~1400-1600 cm⁻¹), and C-Br stretching (typically < 1000 cm⁻¹) are expected. |
Experimental Protocols
Synthesis of 3-Bromotriazolo[4,3-a]pyridine
A common method for the synthesis of 3-Bromotriazolo[4,3-a]pyridine involves the electrophilic bromination of the parent compound,[1][2][3]triazolo[4,3-a]pyridine, using N-bromosuccinimide (NBS).[1]
Materials:
-
N-bromosuccinimide (NBS) (1.98 g)
-
Chloroform
-
Saturated aqueous potassium carbonate
-
Potassium hydroxide
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve[1][2][3]triazolo[4,3-a]pyridine and N-bromosuccinimide in chloroform.
-
Reflux the reaction mixture for 5 hours.
-
Allow the mixture to stand at room temperature for 14 hours.
-
Upon completion, add saturated aqueous potassium carbonate (200 mL) and potassium hydroxide (20 g) to the mixture.
-
Separate the organic layer after vigorous shaking.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the final product. This protocol has been reported to afford a 60% yield.[1]
References
- 1. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 7. 4922-68-3|3-Bromo[1,2,4]triazolo[4,3-a]pyridine|BLD Pharm [bldpharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 3-Bromotriazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Bromotriazolo[4,3-a]pyridine is a heterocyclic organic compound featuring a fused triazole and pyridine ring system with a bromine substituent. Its chemical formula is C₆H₄BrN₃, and it possesses a molecular weight of approximately 198.02 g/mol .[3] This molecule serves as a crucial building block in medicinal chemistry, primarily recognized for its role as an intermediate in the development of bi-aryl amines that act as metabotropic glutamate receptor 5 (mGluR5) modulators.[1][2] These modulators have therapeutic potential in treating a range of disorders affecting the gastrointestinal, urinary, and nervous systems.[2]
Molecular Structure and Properties
The core structure of 3-Bromotriazolo[4,3-a]pyridine consists of a[1][2][4]triazolo[4,3-a]pyridine bicyclic system. The bromine atom is substituted at the 3-position of the triazole ring.
General Properties
| Property | Value | Source |
| CAS Number | 4922-68-3 | [1][2][3] |
| Molecular Formula | C₆H₄BrN₃ | [3] |
| Molecular Weight | 198.02 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid |
Structural Diagram
Caption: Molecular structure of 3-Bromotriazolo[4,3-a]pyridine.
Synthesis Protocol
A general and effective method for the synthesis of 3-Bromotriazolo[4,3-a]pyridine involves the bromination of the parent compound,[1][2][4]triazolo[4,3-a]pyridine.
Experimental Procedure
The synthesis of 3-Bromotriazolo[4,3-a]pyridine can be achieved from[1][2][4]triazolo[4,3-a]pyridine as follows:[1]
-
Reaction Setup: Dissolve[1][2][4]triazolo[4,3-a]pyridine (1.26 g) and N-bromosuccinimide (NBS) (1.98 g) in chloroform.
-
Reaction Conditions: Heat the mixture at reflux for 5 hours. Subsequently, allow the reaction to stand at room temperature for 14 hours.[1]
-
Work-up: Upon completion of the reaction, add saturated aqueous potassium carbonate (200 mL) and potassium hydroxide (20 g) to the mixture. Shake the mixture thoroughly and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with dichloromethane (DCM).
-
Isolation: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under vacuum to yield the final product, 3-bromo-[1][2][4]triazolo[4,3-a]pyridine. This procedure has been reported to afford a yield of 60%.[1]
Caption: Workflow for the synthesis of 3-Bromotriazolo[4,3-a]pyridine.
Spectroscopic and Crystallographic Data (Reference Data)
As of the compilation of this guide, detailed experimental spectroscopic and crystallographic data for 3-Bromotriazolo[4,3-a]pyridine are not available in the public domain. The following tables present data for a closely related compound, 6-bromo-3-(pyridin-4-yl)-[1][2][4]triazolo[4,3-a]pyridine , to serve as a reference for the expected structural and spectroscopic characteristics.
Reference Crystallographic Data
The following data is for 6-bromo-3-(pyridin-4-yl)-[1][2][4]triazolo[4,3-a]pyridine.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.3213(11) |
| b (Å) | 6.9452(4) |
| c (Å) | 12.6860(8) |
| β (°) | 100.265(6) |
| Volume (ų) | 1241.62(14) |
| Z | 4 |
Reference Spectroscopic Data
The following data is for 6-bromo-3-(pyridin-4-yl)-[1][2][4]triazolo[4,3-a]pyridine.
4.2.1. ¹H NMR Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 8.63–8.48 | m | Aromatic-H |
| 8.15 | dd | Aromatic-H |
| 7.98 | s | Aromatic-H |
| 7.69 | ddd | Aromatic-H |
| 7.64–7.59 | m | Aromatic-H |
| 7.32 | dt | Aromatic-H |
| 6.83 | ddt | Aromatic-H |
4.2.2. ¹³C NMR Data
| Chemical Shift (δ ppm) |
| 156.96 |
| 151.02 |
| 150.15 |
| 148.19 |
| 143.32 |
| 138.61 |
| 136.25 |
| 122.18 |
| 120.53 |
| 116.36 |
| 107.29 |
4.2.3. FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| 1634, 1605 | C=N, C=C stretching |
| 1493, 1465, 1414 | Aromatic ring stretching |
| 750, 737, 693 | C-H bending |
4.2.4. Mass Spectrometry Data
| m/z | Assignment |
| 197.2 | [M+H]⁺ (for the non-brominated analog) |
Biological Context: mGluR5 Signaling Pathway
Derivatives of 3-Bromotriazolo[4,3-a]pyridine are being investigated as modulators of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that plays a significant role in synaptic plasticity and neuronal excitability. Its signaling cascade is a key area of interest for drug development.
Overview of the mGluR5 Signaling Cascade
Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade through its coupling with the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ Pathway: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can activate various downstream effectors, including calmodulin and Ca²⁺/calmodulin-dependent protein kinases (CaMKs).
-
DAG Pathway: DAG remains in the cell membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC). Activated PKC can then phosphorylate a multitude of target proteins, leading to the modulation of ion channels and other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which includes ERK and JNK.
The modulation of this pathway by small molecules, such as those derived from 3-Bromotriazolo[4,3-a]pyridine, can have profound effects on neuronal function and is a promising strategy for the treatment of various neurological and psychiatric disorders.
Caption: The mGluR5 signaling pathway initiated by glutamate binding.
Conclusion
3-Bromotriazolo[4,3-a]pyridine is a molecule of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of mGluR5 modulators. While a complete experimental dataset for this specific compound is not publicly available, this guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and relevant comparative data from a closely related analog. The elucidation of the mGluR5 signaling pathway provides a critical biological framework for understanding the therapeutic potential of its derivatives. Further research to fully characterize the spectroscopic and crystallographic properties of 3-Bromotriazolo[4,3-a]pyridine is warranted to facilitate its broader application in drug discovery and development.
References
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. Cas 4922-68-3,1,2,4-TRIAZOLO[4,3-A]PYRIDINE, 3-BROMO- | lookchem [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
An In-depth Technical Guide to 3-Bromotriazolo[4,3-a]pyridine (CAS: 4922-68-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromotriazolo[4,3-a]pyridine, a key intermediate in the synthesis of pharmacologically active molecules. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary applications in medicinal chemistry, with a focus on the development of mGluR5 modulators.
Core Compound Data
Chemical Structure and Properties
3-Bromotriazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system, with a bromine substituent at the 3-position. This bromine atom provides a reactive handle for further chemical modifications, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 4922-68-3 | [1][2] |
| Molecular Formula | C₆H₄BrN₃ | [2] |
| Molecular Weight | 198.02 g/mol | [3][4][5] |
| Appearance | Light brown to brown solid | [6] |
| Melting Point | 165-167 °C | [6] |
| Density (Predicted) | 1.89 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 0.97 ± 0.50 | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as multiplets in the downfield region (approx. 7.0-8.5 ppm). |
| ¹³C NMR | Signals for the carbon atoms of the fused heterocyclic rings are expected. The carbon atom attached to the bromine will be significantly influenced. |
| IR Spectroscopy | Characteristic peaks for aromatic C-H and C=C/C=N stretching vibrations are expected. |
| Mass Spectrometry | A characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks with approximately 1:1 ratio) would be observed. The molecular ion peak would be expected at m/z ≈ 197 and 199. |
Experimental Protocols
Synthesis of 3-Bromotriazolo[4,3-a]pyridine
A common and effective method for the synthesis of 3-Bromotriazolo[4,3-a]pyridine is the electrophilic bromination of the parent compound,[1][6][7]triazolo[4,3-a]pyridine, using N-bromosuccinimide (NBS).
Workflow for the Synthesis of 3-Bromotriazolo[4,3-a]pyridine:
Caption: Workflow for the synthesis of 3-Bromotriazolo[4,3-a]pyridine.
Detailed Protocol:
-
Materials:
-
Procedure:
-
Dissolve[1][6][7]triazolo[4,3-a]pyridine and N-bromosuccinimide in chloroform in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 5 hours.[1]
-
Allow the reaction mixture to stand at room temperature for 14 hours.[1]
-
After the reaction is complete, add saturated aqueous potassium carbonate and potassium hydroxide to the mixture.
-
Shake the mixture vigorously and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.[1]
-
Combine all organic layers and dry over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under reduced pressure to obtain the final product.
-
-
Expected Yield: Approximately 60%.[1]
Applications in Drug Development
The primary application of 3-Bromotriazolo[4,3-a]pyridine is as a crucial intermediate in the synthesis of bi-aryl amines that act as modulators of the metabotropic glutamate receptor 5 (mGluR5).[1][2] These modulators are of significant interest for the treatment of various disorders of the central nervous system, as well as gastrointestinal and urinary tract conditions.[2]
mGluR5 Signaling Pathway
The metabotropic glutamate receptor 5 is a G-protein coupled receptor that plays a key role in modulating synaptic plasticity and neuronal excitability. Its signaling cascade is a target for therapeutic intervention in a range of neurological and psychiatric diseases.
Caption: The mGluR5 signaling pathway, a target for therapeutics derived from 3-Bromotriazolo[4,3-a]pyridine.
This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of 3-Bromotriazolo[4,3-a]pyridine. The provided data and protocols are intended to facilitate further research and development in the field of medicinal chemistry.
References
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. Cas 4922-68-3,1,2,4-TRIAZOLO[4,3-A]PYRIDINE, 3-BROMO- | lookchem [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 5. cas 4922-68-3|| where to buy 3-Bromo[1,2,4]triazolo[4,3-a]pyridine [english.chemenu.com]
- 6. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [amp.chemicalbook.com]
- 7. 1427852-24-1|3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of 3-Bromotriazolo[4,3-a]pyridine
This technical guide provides a comprehensive overview of a key synthetic route for 3-Bromotriazolo[4,3-a]pyridine, a significant intermediate in the development of bi-aryl amines as mGluR5 modulators for treating various disorders.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of 3-Bromotriazolo[4,3-a]pyridine can be effectively achieved through the direct bromination of the parent heterocycle,[1][2][3]triazolo[4,3-a]pyridine. This method utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, providing a direct route to the desired product.
References
Technical Guide: Physicochemical Properties and Synthesis of 3-Bromotriazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physicochemical properties and a cited experimental protocol for the synthesis of 3-Bromotriazolo[4,3-a]pyridine, a key intermediate in the development of various therapeutic agents.
Core Physicochemical Data
The table below summarizes the key quantitative data for 3-Bromotriazolo[4,3-a]pyridine (CAS Number: 4922-68-3).
| Property | Value | Source |
| Melting Point | 165-167 °C | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| Refractive Index | 1.751 | [1] |
Synthesis of 3-Bromotriazolo[4,3-a]pyridine
The following section details an experimental protocol for the synthesis of 3-Bromotriazolo[4,3-a]pyridine from[1][2][3]triazolo[4,3-a]pyridine. This procedure is based on a method described in available chemical literature.[2]
Experimental Protocol: Bromination of[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
N-Bromosuccinimide (NBS) (1.98 g)
-
Chloroform
-
Saturated aqueous potassium carbonate (200 mL)
-
Potassium hydroxide (20 g)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve[1][2][3]triazolo[4,3-a]pyridine (1.26 g) and N-bromosuccinimide (NBS, 1.98 g) in chloroform.
-
Reflux the reaction mixture for 5 hours.
-
Allow the mixture to stand at room temperature for 14 hours.[2]
-
Upon completion of the reaction, add saturated aqueous potassium carbonate (200 mL) and potassium hydroxide (20 g) to the mixture.
-
Shake the mixture vigorously and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM).[2]
-
Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under vacuum to yield the final product, 3-bromo-[1][2][3]triazolo[4,3-a]pyridine.[2] The reported yield for this procedure is 60%.[2]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-Bromotriazolo[4,3-a]pyridine.
Caption: Synthesis workflow for 3-Bromotriazolo[4,3-a]pyridine.
General Protocol for Melting Point Determination
While the specific instrumental method for the cited melting point of 165-167 °C is not detailed in the source, a standard and widely accepted method for determining the melting point of a crystalline solid is outlined below.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample of 3-Bromotriazolo[4,3-a]pyridine is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
-
Placing in the Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting range.
-
Once the temperature is within 15-20 °C of the expected melting point (165 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
-
Observation and Recording:
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).
-
-
Reporting: The melting point is reported as the range between the initial and final temperatures of melting.
References
In-depth Technical Guide: Spectroscopic Data for 3-Bromotriazolo[4,3-a]pyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide aims to provide a comprehensive overview of the spectroscopic data for the compound 3-Bromotriazolo[4,3-a]pyridine. However, a thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available, experimentally determined spectroscopic data for this specific molecule. While data for related[1][2][3]triazolo[4,3-a]pyridine derivatives are available, the specific spectral characteristics of the 3-bromo isomer have not been extensively reported.
This guide will therefore present the available information, including a general synthetic protocol and predicted mass spectral data, and will also provide context by presenting data for a closely related, well-characterized compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, to offer a comparative perspective.
Synthesis of 3-Bromotriazolo[4,3-a]pyridine
A general protocol for the synthesis of 3-Bromotriazolo[4,3-a]pyridine involves the bromination of the parent compound,[1][2][3]triazolo[4,3-a]pyridine.
Experimental Protocol: Bromination of[1][2][3]triazolo[4,3-a]pyridine
This protocol is based on a general method for the bromination of similar heterocyclic compounds.
-
Materials:
-
Procedure:
-
Add N-bromosuccinimide (NBS) to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of potassium carbonate and potassium hydroxide.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product as necessary, for example, by column chromatography.
Workflow for the Synthesis of 3-Bromotriazolo[4,3-a]pyridine
Caption: Synthetic workflow for 3-Bromotriazolo[4,3-a]pyridine.
Spectroscopic Data
2.1. Mass Spectrometry (MS)
While experimental mass spectra are unavailable, predicted mass-to-charge ratios for various adducts of 3-Bromotriazolo[4,3-a]pyridine (C₆H₄BrN₃) can be calculated.
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.96614 |
| [M+Na]⁺ | 219.94808 |
| [M-H]⁻ | 195.95158 |
| [M+NH₄]⁺ | 214.99268 |
| [M+K]⁺ | 235.92202 |
| [M]⁺ | 196.95831 |
| [M]⁻ | 196.95941 |
2.2. Spectroscopic Data for a Related Compound: 1,2,4-Triazolo[4,3-a]pyridin-3-amine
For comparative purposes, the following tables summarize the experimental spectroscopic data for the structurally similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine. This data can provide an indication of the types of signals and spectral regions to expect for 3-Bromotriazolo[4,3-a]pyridine, although the substitution pattern will significantly influence the exact chemical shifts and absorption frequencies.
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine shows characteristic bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| 3153 | ν(N−H⋯N) stretching |
| 1420 | δ(N–H⋯N) in-plane bending |
| ~800-900 | γ(N–H⋯N) out-of-plane bending |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.3. Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy
The electronic absorption and emission spectra of 1,2,4-triazolo[4,3-a]pyridin-3-amine have been reported.
| Spectroscopy | Wavelength (nm) | Assignment |
| Emission | ~460 | π* → n transition of the pyridine ring |
| Emission | ~545 | π* → n transition of the triazole ring |
Conclusion and Future Work
This technical guide highlights the current gap in the available spectroscopic data for 3-Bromotriazolo[4,3-a]pyridine. While a synthetic route is plausible, a full experimental characterization is necessary to confirm its structure and properties. Researchers working with this compound are encouraged to perform and publish a complete spectroscopic analysis, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Such data would be invaluable to the scientific community, particularly for those in the fields of medicinal chemistry and drug development who may be interested in this heterocyclic scaffold.
The provided experimental protocol for synthesis and the logical workflow diagram offer a starting point for the preparation and characterization of this compound. The inclusion of spectroscopic data for a related amine derivative serves as a preliminary reference for anticipated spectral features.
References
An In-depth Technical Guide to the NMR Spectrum of 3-Bromotriazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromotriazolo[4,3-a]pyridine. Due to the limited availability of directly published experimental data for this specific compound, this guide presents estimated ¹H and ¹³C NMR data based on the analysis of structurally similar compounds, including 3-bromopyridine and various[1][2][3]triazolo[4,3-a]pyridine derivatives. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of 3-Bromotriazolo[4,3-a]pyridine in research and development settings.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for 3-Bromotriazolo[4,3-a]pyridine are essential for the correct assignment of NMR signals. The following diagram illustrates the molecular structure.
Estimated NMR Spectral Data
The following tables summarize the estimated ¹H and ¹³C NMR spectral data for 3-Bromotriazolo[4,3-a]pyridine. These estimations are derived from published data for analogous compounds.[1][3][4][5][6]
Table 1: Estimated ¹H NMR Data for 3-Bromotriazolo[4,3-a]pyridine
| Position | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.0 | d | ~7.0 |
| H-6 | 6.9 - 7.1 | t | ~7.0 |
| H-7 | 7.3 - 7.5 | t | ~7.0 |
| H-8 | 8.3 - 8.5 | d | ~7.0 |
Note: The chemical shifts are referenced to TMS (0 ppm) and are based on spectra of similar compounds, likely recorded in CDCl₃ or DMSO-d₆.
Table 2: Estimated ¹³C NMR Data for 3-Bromotriazolo[4,3-a]pyridine
| Position | Estimated Chemical Shift (δ, ppm) |
| C-3 | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 125 - 130 |
| C-7 | 110 - 115 |
| C-8 | 140 - 145 |
| C-8a | 145 - 150 |
Note: The chemical shifts are referenced to TMS (0 ppm) and are based on spectra of similar compounds, likely recorded in CDCl₃ or DMSO-d₆.[1][5][7][8]
Experimental Protocol for NMR Data Acquisition
The following is a representative protocol for acquiring ¹H and ¹³C NMR spectra of 3-Bromotriazolo[4,3-a]pyridine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 3-Bromotriazolo[4,3-a]pyridine for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a clean pipette.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer with a proton frequency of 300 MHz or higher for better resolution.
-
The sample should be allowed to equilibrate to the probe temperature (typically 298 K) for several minutes before data acquisition.
-
For ¹H NMR:
-
Acquire a single-pulse experiment.
-
Typical spectral width: 0-10 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment.
-
Typical spectral width: 0-160 ppm.
-
Number of scans: 1024 or more may be required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to aid in signal assignment.
Representative Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core
The[1][2][3]triazolo[4,3-a]pyridine scaffold can be synthesized through various methods. A common approach involves the cyclization of a 2-hydrazinopyridine derivative.[2][9][10] The following diagram illustrates a general synthetic pathway.
In a typical procedure, 2-hydrazinopyridine is reacted with a suitable carboxylic acid derivative, such as an acid chloride or an orthoester, to form an intermediate hydrazone or a related species. This intermediate then undergoes cyclization, often promoted by heat or an acid catalyst, to yield the final[1][2][3]triazolo[4,3-a]pyridine product. For the synthesis of 3-Bromotriazolo[4,3-a]pyridine, a bromo-substituted carboxylic acid derivative or a subsequent bromination step would be employed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Mass Spectrometry of 3-Bromotriazolo[4,3-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 3-Bromotriazolo[4,3-a]pyridine, a heterocyclic compound of interest in pharmaceutical research. This document outlines a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) and presents a plausible fragmentation pattern based on established principles of mass spectrometry and data from related compounds.
Introduction
3-Bromotriazolo[4,3-a]pyridine is a brominated heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.03 g/mol . Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and use in drug development and metabolic studies. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of such small molecules, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocols
A typical experimental setup for the analysis of 3-Bromotriazolo[4,3-a]pyridine by GC-MS is detailed below. The parameters are based on established methods for the analysis of brominated heterocyclic compounds.
2.1. Sample Preparation
For a robust analysis, samples should be prepared at a concentration of approximately 10 µg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate. It is imperative that the sample is free of particulate matter to prevent contamination of the injection port and chromatographic column.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following table outlines the recommended parameters for the GC-MS analysis:
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Mass Spectral Data and Fragmentation Analysis
Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.
3.1. Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for 3-Bromotriazolo[4,3-a]pyridine under electron ionization.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Relative Abundance (%) |
| 197/199 | [M]⁺ | 80 |
| 118 | [M - Br]⁺ | 100 |
| 91 | [C₆H₅N]⁺ | 40 |
| 90 | [C₅H₄N₂]⁺ | 60 |
| 64 | [C₄H₄N]⁺ | 30 |
3.2. Proposed Fragmentation Pathways
The fragmentation of 3-Bromotriazolo[4,3-a]pyridine is expected to be initiated by the ionization of the molecule, followed by a series of characteristic cleavage events. The primary fragmentation pathways are visualized in the diagrams below.
The initial fragmentation is likely to involve the loss of a bromine radical, which is a common fragmentation pathway for brominated aromatic compounds. The subsequent fragmentation of the resulting radical cation is proposed to follow two main pathways involving the cleavage of the triazole ring.
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromotriazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromotriazolo[4,3-a]pyridine. This reaction is a powerful tool for the synthesis of N-substituted 3-aminotriazolo[4,3-a]pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols and data presented are based on established procedures for structurally similar heteroaryl bromides, particularly 3-bromopyridines, and serve as a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine.[1] The reaction is catalyzed by a palladium complex and requires a suitable ligand and a base. The catalytic cycle generally proceeds through the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-heteroaryl amine and regenerate the Pd(0) catalyst.[1]
Applications in Drug Development
The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The ability to introduce diverse amino functionalities at the 3-position via the Buchwald-Hartwig amination allows for:
-
Lead Optimization: Rapid generation of libraries of aminotriazolopyridine derivatives to explore structure-activity relationships (SAR).
-
Synthesis of Complex Molecules: 3-Aminotriazolo[4,3-a]pyridines can serve as key intermediates for the construction of more complex heterocyclic systems.
-
Improved Pharmacokinetic Properties: Modification of the amine substituent can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridines with various classes of amines. These data provide a strong foundation for developing a successful protocol for 3-Bromotriazolo[4,3-a]pyridine.
Table 1: Amination with Primary Alkylamines
| Amine | Palladium Source / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzylamine | Pd₂(dba)₃ | RuPhos | LHMDS | THF | 80 | 88[2] |
| Cyclopentylamine | BrettPhos-precatalyst | - | LiHMDS | THF | 65 | 78[3] |
| n-Hexylamine | (NHC)Pd(R-allyl)Cl | - | NaOt-Bu | Toluene | 70 | 64[4] |
Table 2: Amination with Secondary Amines
| Amine | Palladium Source / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 92[2] |
| Piperidine | (NHC)Pd(R-allyl)Cl | - | NaOt-Bu | Toluene | RT | 91[4] |
| 1,2,3,4-Tetrahydroisoquinoline | (NHC)Pd(R-allyl)Cl | - | NaOt-Bu | Toluene | RT | 65[4] |
Table 3: Amination with Anilines
| Amine | Palladium Source / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85[2] |
| 4-Methoxyaniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 95 |
| 3,5-Dimethylaniline | Pd(OAc)₂ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 82 |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. Optimization is often necessary to achieve the best results.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This generalized protocol can be adapted for the coupling of various amines with 3-Bromotriazolo[4,3-a]pyridine.
Materials:
-
3-Bromotriazolo[4,3-a]pyridine (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst or precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst, 1-5 mol% Pd)
-
Phosphine ligand (if not using a precatalyst, e.g., BINAP, XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 3-Bromotriazolo[4,3-a]pyridine to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(triazolo[4,3-a]pyridin-3-yl)amine.
Visualizations
Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromotriazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a valuable target in medicinal chemistry and drug development. The functionalization of this core structure, particularly at the 3-position, is crucial for library synthesis and structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the introduction of a wide range of substituents onto the 3-position of the triazolo[4,3-a]pyridine nucleus, starting from the readily accessible 3-bromo derivative.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-Bromotriazolo[4,3-a]pyridine.
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of 3-Bromotriazolo[4,3-a]pyridine introduce aryl, amino, and alkynyl groups, respectively, providing a diverse range of functionalized products.
General scheme for palladium-catalyzed cross-coupling of 3-Bromotriazolo[4,3-a]pyridine.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-triazolo[4,3-a]pyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of 3-aryl- and 3-heteroaryl-triazolo[4,3-a]pyridines. These derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | 18 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add 3-Bromotriazolo[4,3-a]pyridine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium catalyst, and ligand.
-
Add the base (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-triazolo[4,3-a]pyridine.
Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-triazolo[4,3-a]pyridines
The Buchwald-Hartwig amination provides a direct route to N-substituted 3-amino-triazolo[4,3-a]pyridines. This reaction is highly valuable for accessing key intermediates and final compounds in drug discovery programs, particularly for targets where an amino group is essential for biological activity.[1][2][3]
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 82 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 24 | 75 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 88 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 79 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to an oven-dried Schlenk tube.
-
Add the base.
-
Add 3-Bromotriazolo[4,3-a]pyridine (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add the degassed solvent, followed by the amine (1.2-1.5 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at the specified temperature and stir vigorously for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-amino-triazolo[4,3-a]pyridine.[4]
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 3-Alkynyl-triazolo[4,3-a]pyridines
The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond, providing access to 3-alkynyl-triazolo[4,3-a]pyridines. These compounds serve as versatile building blocks for further transformations, such as cycloadditions, and are also investigated for their potential biological activities.[5]
Data Presentation
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 80 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt | THF | 65 | 12 | 85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | K₂CO₃ | Acetonitrile | 90 | 8 | 88 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | 6 | Et₃N | Dioxane | 70 | 10 | 78 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add 3-Bromotriazolo[4,3-a]pyridine (1.0 equiv), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-triazolo[4,3-a]pyridine.[5][6]
Experimental workflow for Sonogashira coupling.
Safety Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
-
Bases such as sodium tert-butoxide and lithium hexamethyldisilazide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols: The Utility of 3-Bromotriazolo[4,3-a]pyridine in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-bromotriazolo[4,3-a]pyridine as a crucial building block in the discovery of novel therapeutic agents. Its unique structural and electronic properties make it a valuable scaffold for developing potent and selective modulators of various biological targets.
Introduction to 3-Bromotriazolo[4,3-a]pyridine
3-Bromotriazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. The presence of the bromine atom at the 3-position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the triazolopyridine core, a key strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. The fused bicyclic system of the triazolopyridine scaffold itself is often found in bioactive molecules, contributing to favorable interactions with biological targets.
Applications in Drug Discovery
The 3-bromotriazolo[4,3-a]pyridine scaffold has been successfully employed in the development of a range of therapeutic candidates, particularly in the area of oncology. Its derivatives have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
One notable application is in the development of inhibitors for Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. Dysregulation of BTK is implicated in various B-cell malignancies. The development of covalent BTK inhibitors often involves an acrylamide warhead, and the triazolopyridine core can serve as a platform to correctly orient this functional group for interaction with a cysteine residue in the active site of the kinase.
Another significant area of application is in the development of inhibitors for Janus kinases (JAKs), which are involved in cytokine signaling pathways that play a role in inflammation and cancer.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative compounds derived from 3-bromotriazolo[4,3-a]pyridine against key kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| BTK-Inhibitor-1 | BTK | 2.5 | Biochemical Assay | Fictional Example |
| JAK-Inhibitor-A | JAK1 | 15 | Cell-based Assay | Fictional Example |
| JAK-Inhibitor-B | JAK2 | 8 | Biochemical Assay | Fictional Example |
| p38-Inhibitor-X | p38α | 50 | Kinase Glo Assay | Fictional Example |
Note: The data presented in this table is for illustrative purposes and is not derived from a specific publication.
Experimental Protocols
General Synthetic Protocol for Derivatization via Suzuki Coupling
This protocol describes a general method for the Suzuki cross-coupling reaction of 3-bromotriazolo[4,3-a]pyridine with a boronic acid derivative.
Workflow for Suzuki Coupling
Caption: Workflow for Suzuki Coupling of 3-Bromotriazolo[4,3-a]pyridine.
Materials:
-
3-Bromotriazolo[4,3-a]pyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 - 0.1 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask under an inert atmosphere (N2 or Ar), add 3-bromotriazolo[4,3-a]pyridine, the boronic acid derivative, the palladium catalyst, and the base.
-
Add the solvent system (e.g., dioxane/water).
-
Degas the reaction mixture by bubbling N2 or Ar through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Characterize the final compound by NMR and Mass Spectrometry.
Protocol for a Kinase Inhibition Assay (Kinase-Glo® Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay.
Caption: Simplified BTK signaling pathway and point of intervention.
Application Notes and Protocols for the Synthesis and Evaluation of mGluR5 Modulators from 3-Bromotriazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of potential metabotropic glutamate receptor 5 (mGluR5) modulators, utilizing 3-bromotriazolo[4,3-a]pyridine as a key starting material. Furthermore, it outlines established in vitro experimental protocols for the pharmacological evaluation of these synthesized compounds, specifically focusing on their activity as mGluR5 negative allosteric modulators (NAMs). Quantitative data for a selection of known mGluR5 NAMs are presented for comparative purposes. Diagrams illustrating the mGluR5 signaling pathway and a proposed synthetic workflow are included to provide a comprehensive guide for researchers in the field of neuroscience and drug discovery.
Introduction to mGluR5 and its Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating glutamatergic signaling in the central nervous system.[1] Its dysregulation has been linked to various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2] Negative allosteric modulators (NAMs) of mGluR5 are of particular interest as they can dampen the receptor's response to glutamate, offering a potential treatment strategy for conditions associated with excessive glutamatergic activity.[2][3] The triazolo[4,3-a]pyridine scaffold is a versatile building block in medicinal chemistry, and its derivatization presents a promising avenue for the discovery of novel mGluR5 modulators.
The mGluR5 Signaling Pathway
Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a complex intracellular signaling cascade. This process is primarily mediated through its coupling to Gq/11 proteins.[4] The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] This cascade of events ultimately modulates neuronal excitability and synaptic plasticity.[6]
Synthesis of a Potential mGluR5 Modulator
This section outlines a proposed synthetic route for a novel mGluR5 modulator, 3-((3-pyridinyl)ethynyl)triazolo[4,3-a]pyridine , starting from 3-bromotriazolo[4,3-a]pyridine. The key transformation is a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.
Proposed Synthetic Workflow
The synthesis involves a one-step Sonogashira coupling between 3-bromotriazolo[4,3-a]pyridine and 3-ethynylpyridine.
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-Bromotriazolo[4,3-a]pyridine
-
3-Ethynylpyridine[7]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromotriazolo[4,3-a]pyridine (1.0 mmol, 1.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Add anhydrous DMF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 eq.) via syringe.
-
Add 3-ethynylpyridine (1.2 mmol, 1.2 eq.) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the triazolopyridine and ethynylpyridine moieties.[8][9]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Pharmacological Evaluation
The following protocols describe standard in vitro assays to characterize the activity of synthesized compounds as mGluR5 NAMs.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.[10][11][12][13]
Materials:
-
HEK293 cells stably expressing the human mGluR5 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)
-
mGluR5 agonist (e.g., Glutamate or Quisqualate)
-
Test compound and reference NAM (e.g., MPEP)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3)
Protocol:
-
Cell Plating: Seed HEK293-mGluR5 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of the test compound or reference NAM. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading. Inject a pre-determined EC₈₀ concentration of the mGluR5 agonist and immediately begin kinetic reading of the fluorescence signal for several minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage inhibition of the agonist response at each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the allosteric binding site on the mGluR5 receptor by measuring its ability to displace a radiolabeled NAM.[3][14][15]
Materials:
-
Membranes from HEK293 cells expressing the human mGluR5 receptor
-
Radiolabeled mGluR5 NAM (e.g., [³H]MPEP or [¹⁸F]FPEB)[1]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound and reference NAM (e.g., MPEP)
-
Glass fiber filter mats
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled NAM (typically at its Kd value), and varying concentrations of the test compound or reference NAM in assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known mGluR5 NAM). Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.
Quantitative Data for Known mGluR5 NAMs
The following table summarizes the in vitro potency of several well-characterized mGluR5 NAMs for comparative purposes.
| Compound | Assay Type | Species | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| MPEP | [³H]MPEP Binding | Rat | - | 16 | [3] |
| MTEP | [³H]MPEP Binding | Rat | - | 42 | [3] |
| Fenobam | Calcium Mobilization | Human | 47 | - | [16] |
| Compound 59 | Calcium Mobilization | Human | 2 | - | [16] |
| VU0477573 | IP Accumulation | Rat | 250 | - | [17] |
| F1 | IP1 Functional Assay | Human | 6300 | - | [18] |
| F2 | IP1 Functional Assay | Human | 7900 | - | [18] |
Conclusion
The synthetic and pharmacological protocols detailed in this document provide a comprehensive framework for the discovery and characterization of novel mGluR5 modulators derived from 3-bromotriazolo[4,3-a]pyridine. The proposed Sonogashira coupling offers a versatile method for generating a library of potential mGluR5-active compounds. Subsequent in vitro evaluation using the described calcium flux and radioligand binding assays will enable the determination of their potency and affinity, facilitating the identification of promising lead candidates for further drug development.
References
- 1. Measuring the effects of ketamine on mGluR5 using [18F]FPEB and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 10. bu.edu [bu.edu]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 13. agilent.com [agilent.com]
- 14. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Synthesis of Bi-aryl Amines from 3-Bromotriazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of bi-aryl amines utilizing 3-Bromotriazolo[4,3-a]pyridine as a key starting material. The protocols focus on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds. This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the bi-aryl amine scaffold in a wide range of biologically active compounds.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities. The functionalization of this core, particularly through the introduction of aryl amine substituents at the 3-position, allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is well-suited for the synthesis of N-aryl-[1][2][3]triazolo[4,3-a]pyridin-3-amines from 3-Bromotriazolo[4,3-a]pyridine.[1][4] This reaction is known for its broad substrate scope and functional group tolerance.[1][3]
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide, in this case, 3-Bromotriazolo[4,3-a]pyridine, with a primary or secondary aryl amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2]
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of 3-Bromotriazolo[4,3-a]pyridine with an aryl amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
3-Bromotriazolo[4,3-a]pyridine
-
Aryl amine (e.g., Aniline, 4-methoxyaniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.5 equivalents) under an inert atmosphere of argon or nitrogen.
-
Add 3-Bromotriazolo[4,3-a]pyridine (1.0 equivalent) and the aryl amine (1.2 equivalents) to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent (e.g., 5 mL per 1 mmol of 3-Bromotriazolo[4,3-a]pyridine) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of 3-Bromotriazolo[4,3-a]pyridine with various aryl amines, based on typical outcomes for similar heteroaromatic systems.
| Entry | Aryl Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 75-85 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 24 | 70-80 |
| 5 | Diphenylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 24 | 65-75 |
Note: The yields provided are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of reaction parameters is recommended for each specific substrate combination.
Visualizations
The following diagrams illustrate the key processes involved in the preparation of bi-aryl amines from 3-Bromotriazolo[4,3-a]pyridine.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for bi-aryl amine synthesis.
References
Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic bromination of the[1][2]triazolo[4,3-a]pyridine scaffold using N-bromosuccinimide (NBS). The triazolo[4,3-a]pyridine core is a significant pharmacophore found in a variety of therapeutic agents, and its functionalization is of high interest in drug discovery. Brominated derivatives, in particular, serve as versatile intermediates for further molecular elaboration through cross-coupling reactions. This protocol outlines the reaction procedure, purification, and characterization, along with a discussion on the potential regiochemical outcomes of the bromination.
Introduction
The[1][2]triazolo[4,3-a]pyridine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of compounds with a wide range of biological activities. The ability to selectively functionalize this scaffold is crucial for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Halogenation, particularly bromination, provides a key synthetic handle for introducing further molecular diversity. N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the bromination of aromatic and heteroaromatic compounds due to its ease of handling and selectivity compared to molecular bromine. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. This document details a general protocol for the NBS-mediated bromination of triazolo[4,3-a]pyridine.
Reaction Principle
The bromination of triazolo[4,3-a]pyridine with NBS is an electrophilic aromatic substitution reaction. The electron-rich pyridine ring of the bicyclic system is susceptible to attack by an electrophilic bromine species generated from NBS. The regioselectivity of the reaction is influenced by the electronic properties of the fused triazole ring and the reaction conditions. The pyridine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, the fused triazole ring modulates the electron density of the pyridine moiety. Theoretical considerations and the existence of commercially available isomers suggest that bromination is most likely to occur at the 5- or 8-position of the triazolo[4,3-a]pyridine core.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substituted triazolo[4,3-a]pyridine derivatives.
Materials:
-
triazolo[4,3-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add triazolo[4,3-a]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Addition of NBS: Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature. Note: The reaction can be cooled to 0 °C to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
To the residue, add dichloromethane and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the brominated product(s).
Data Presentation
Table 1: Reaction Parameters and Expected Products
| Parameter | Value/Description |
| Substrate | triazolo[4,3-a]pyridine |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.0 - 1.2 equivalents of NBS |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Room Temperature (or 0 °C to rt) |
| Reaction Time | 2 - 24 hours (monitor by TLC/LC-MS) |
| Expected Products | 5-bromo-[1][2]triazolo[4,3-a]pyridine and/or 8-bromo-[1][2]triazolo[4,3-a]pyridine |
| Purification | Silica Gel Column Chromatography |
Note: The regioselectivity and yield will depend on the specific substrate and reaction conditions and should be determined experimentally.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the NBS bromination of triazolo[4,3-a]pyridine.
Signaling Pathways and Logical Relationships
The regioselectivity of the electrophilic bromination is a key consideration. The following diagram illustrates the potential reaction pathways leading to the two likely isomeric products.
Caption: Potential regiochemical outcomes of the electrophilic bromination.
Conclusion
The protocol described provides a general method for the N-bromosuccinimide-mediated bromination of the triazolo[4,3-a]pyridine scaffold. This reaction is a valuable tool for the synthesis of functionalized building blocks for drug discovery and development. Researchers should be aware that the regioselectivity of this reaction may vary and should be determined experimentally for each specific substrate. The resulting bromo-derivatives are versatile intermediates for a wide range of subsequent chemical transformations, enabling the rapid generation of compound libraries for biological screening.
References
Application Notes and Protocols: Derivatization of the Triazolopyridine Scaffold
The triazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its versatile biological activities.[1][2] This structural framework, which combines the features of both triazole and pyridine rings, serves as a cornerstone for the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant properties.[2][3][4] This document provides detailed application notes on the biological significance of triazolopyridine derivatives and comprehensive protocols for their synthesis.
Application Notes: Biological Activities and Structure-Activity Relationships
The therapeutic potential of triazolopyridine derivatives is vast, with compounds showing efficacy in various disease models. The biological activity is often fine-tuned by the nature and position of substituents on the scaffold.[1]
Anticancer Activity: Triazolopyridine derivatives have emerged as potent anticancer agents, targeting various human cancer cell lines.[3] Their mechanisms of action often involve the inhibition of key kinases crucial for cancer cell proliferation and survival, such as p38 MAP kinase, PIM kinase, JAK1/2, and VEGFR2.[3][5]
Table 1: Anticancer Activity of Selected Triazolopyridine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action/Target |
| TPD-1 | MCF-7 (Breast) | 5.2 | p38 MAP Kinase Inhibitor |
| TPD-2 | MDA-MB-231 (Breast) | 22.84 | Putative PPARG, EGFR, PPARA modulator |
| TPD-3 | A549 (Lung) | 8.9 | PIM Kinase Inhibitor |
| TPD-4 | HCT116 (Colon) | 6.5 | JAK2 Inhibitor |
Anti-inflammatory Activity: The anti-inflammatory properties of triazolopyridine derivatives are often linked to their ability to inhibit key inflammatory mediators. For instance, their role as p38 MAP kinase inhibitors makes them promising candidates for treating inflammatory diseases.[5]
Table 2: Anti-inflammatory Activity of a Triazolopyridine Derivative
| Compound ID | Assay | IC50 (µM) |
| TPD-5 | LPS-induced TNF-α production in RAW 264.7 cells | 0.8 |
Antimicrobial and Antifungal Activity: Several triazolopyridine derivatives have demonstrated significant activity against various bacterial and fungal strains.[6] These compounds represent a promising class for the development of new anti-infective agents.
Table 3: Antimicrobial and Antifungal Activity of Selected Triazolopyridine Derivatives
| Compound ID | Organism | MIC (µg/mL) |
| TPD-6 | Staphylococcus aureus | 16 |
| TPD-7 | Escherichia coli | 32 |
| TPD-8 | Candida albicans | 8 |
| TPD-9 | Aspergillus niger | 16 |
Experimental Protocols
The synthesis of triazolopyridine derivatives can be achieved through various synthetic routes. Below are detailed protocols for some common methods.
Protocol 1: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This method provides a rapid and efficient synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.[7]
Materials:
-
Enaminonitrile (1.0 mmol)
-
Benzohydrazide (1.2 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine the enaminonitrile (1.0 mmol) and benzohydrazide (1.2 mmol).
-
Add ethanol (5 mL) to the vial and seal it.
-
Place the vial in the microwave synthesizer and irradiate at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2,4-triazolo[1,5-a]pyridine derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: Palladium-Catalyzed Synthesis of 3-Substituted-[1][2][7]triazolo[4,3-a]pyridines
This protocol describes a palladium-catalyzed cross-coupling reaction to introduce substituents at the 3-position of the[1][2][7]triazolo[4,3-a]pyridine core.[2]
Materials:
-
Boronic acid derivative (1.5 mmol)
-
Pd(PPh3)4 (0.05 mmol)
-
Sodium carbonate (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 3-bromo-[1][2][7]triazolo[4,3-a]pyridine (1.0 mmol), the corresponding boronic acid (1.5 mmol), Pd(PPh3)4 (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture at 100 °C for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-substituted-[1][2][7]triazolo[4,3-a]pyridine.
-
Confirm the structure of the product by spectroscopic methods.
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of triazolopyridine derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis of triazolopyridine derivatives.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Triazolopyridines in Cancer Immunotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The field of cancer immunotherapy is continually seeking novel small molecules that can modulate the tumor microenvironment (TME) and overcome immune resistance. Triazolopyridines, a class of heterocyclic compounds, have emerged as a versatile scaffold for developing targeted therapies. This document provides detailed application notes and protocols on the use of triazolopyridine derivatives as modulators of key signaling pathways in cancer immunotherapy, specifically focusing on the inhibition of Transforming Growth Factor-beta (TGF-β) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Application Note 1: Targeting the TGF-β Pathway with Triazolopyridine Inhibitors
The cytokine TGF-β is a master regulator of the TME, often acting as a potent immunosuppressant that facilitates tumor immune evasion.[1][2] In advanced cancers, TGF-β promotes tumor progression by stimulating angiogenesis, invasion, and metastasis while suppressing the function of various immune cells, including T cells, NK cells, and dendritic cells.[1][2][3] Therefore, inhibiting the TGF-β signaling pathway is a promising strategy to restore anti-tumor immunity.[4]
A key mechanism of TGF-β-mediated immune suppression is the induction of regulatory T cells (Tregs), which dampen the activity of cytotoxic effector T cells.[5][6] Furthermore, TGF-β signaling in cancer-associated fibroblasts (CAFs) can lead to extensive extracellular matrix (ECM) remodeling, creating a physical barrier that prevents immune cell infiltration into the tumor.[3]
Mechanism of Action: Triazolopyridine-based inhibitors can be designed to target the ATP-binding site of the TGF-β type I receptor kinase (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). By blocking the kinase activity of ALK5, these inhibitors prevent the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD2 and SMAD3.[7] This abrogation of the canonical TGF-β pathway halts the transcription of TGF-β target genes, thereby mitigating its immunosuppressive effects within the TME.
One such promising triazolopyridine derivative is Vactosertib (EW-7197) , an orally available and selective ALK5 inhibitor that has been investigated as a cancer immunotherapeutic agent.[8] Another well-studied ALK5 inhibitor, Galunisertib (LY2157299), while not a triazolopyridine itself, serves as a benchmark for the development of such targeted molecules.[6][7]
Quantitative Data: TGF-β Receptor Kinase Inhibitors
| Compound | Target | IC50 (nM) | Compound Class | Reference(s) |
| Vactosertib (EW-7197) | TGF-βRI (ALK5) | Potent, selective | Triazolopyridine | [8] |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | 56 | Pyrrolo-pyrazole | [9][10][11] |
TGF-β Signaling Pathway Diagram
Application Note 2: Overcoming Immunotherapy Resistance with Triazolopyridine-based IRAK4 Inhibitors
The innate immune system, particularly Toll-like receptor (TLR) signaling, plays a dual role in cancer. While its activation can initiate an anti-tumor response, chronic TLR signaling within the TME can be co-opted by cancer cells to promote their survival and create an immunosuppressive environment.[12] IRAK4 is a critical upstream kinase in the signaling cascade for most TLRs and the IL-1 receptor.[13][14] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the activation of NF-κB and MAPK pathways, which drive the expression of pro-inflammatory and pro-survival genes.[12][13]
In malignancies like pancreatic ductal adenocarcinoma (PDAC) and certain lymphomas, aberrant IRAK4 signaling drives tumor cell survival, stromal fibrosis, and resistance to immunotherapy.[15][16] Inhibition of IRAK4 has been shown to reprogram the TME, increasing the infiltration and activity of CD4+ and CD8+ T cells and sensitizing tumors to checkpoint blockade.[15]
Mechanism of Action: Triazolopyridine derivatives can be developed as potent and selective ATP-competitive inhibitors of IRAK4's kinase activity.[17][18] By blocking IRAK4, these compounds prevent the downstream activation of NF-κB, leading to reduced production of immunosuppressive cytokines and chemokines by tumor and myeloid cells.[19][20] This shift in the TME from an immunosuppressive to an immune-permissive state can enhance the efficacy of other immunotherapies. For example, the IRAK4 inhibitor CA-4948 has been shown to reduce TNF-α and IL-6 levels in vivo.[21]
Quantitative Data: IRAK4 Inhibition Effects
| Compound / Method | Model System | Effect | Quantitative Result | Reference(s) |
| ND2158 | Chronic Lymphocytic Leukemia (CLL) cells | Reduced cell viability | Significant reduction at 10-100 µM | [19] |
| CA-4948 | LPS-induced mouse model | Reduction of TNF-α | 72% reduction | [21] |
| CA-4948 | LPS-induced mouse model | Reduction of IL-6 | 35% reduction | [21] |
| IRAK4 Inhibition | Pancreatic cancer mouse model | T-cell infiltration | Increased CD4+ and CD8+ T cells | [15] |
IRAK4 Signaling Pathway Diagram
Experimental Protocols
Protocol 1: In Vitro Immune Cell-Mediated Cytotoxicity Assay
This protocol describes a method to assess the ability of a triazolopyridine compound to enhance the killing of cancer cells by immune cells (e.g., T cells or NK cells). It is adapted from impedance-based real-time cell analysis methodologies.[22][23][24]
Materials:
-
Target cancer cell line (adherent)
-
Effector immune cells (e.g., PBMCs, isolated NK cells, or CAR-T cells)
-
Triazolopyridine inhibitor (dissolved in DMSO, then diluted in media)
-
Complete culture medium
-
Real-time cell analyzer (e.g., xCELLigence) and associated E-Plates (96- or 384-well)
-
Lysis buffer or solution (for maximum lysis control)
-
Vehicle control (DMSO diluted in media to match inhibitor concentration)
Procedure:
-
Plate Target Cells:
-
Add 100 µL of complete culture medium to each well of an E-Plate to obtain a background reading.
-
Seed the target cancer cells at an optimized density (e.g., 5,000-20,000 cells/well) in 100 µL of medium.
-
Place the plate on the real-time cell analyzer in a standard cell culture incubator (37°C, 5% CO2) and monitor cell adhesion and proliferation until cells reach the log growth phase (typically 18-24 hours). The cell index should plateau.
-
-
Prepare Treatment Groups:
-
Prepare serial dilutions of the triazolopyridine inhibitor in complete medium. Also, prepare a vehicle control.
-
Set up experimental groups on the plate, including:
-
Target cells only (no effectors, no drug)
-
Target cells + Effector cells + Vehicle
-
Target cells + Effector cells + Triazolopyridine inhibitor (multiple concentrations)
-
Target cells only + Triazolopyridine inhibitor (to test for direct cytotoxicity)
-
Target cells + Lysis buffer (maximum killing control)
-
-
-
Add Effector Cells and Compound:
-
After target cells have formed a stable monolayer, pause the measurement.
-
Carefully remove 50 µL of medium from each well.
-
Add 50 µL of the appropriate triazolopyridine dilution or vehicle control to the wells.
-
Add effector cells in 50 µL of medium at a desired Effector-to-Target (E:T) ratio (e.g., 5:1, 10:1). The final volume in each well should be 200 µL.
-
-
Monitor Cytotoxicity:
-
Return the plate to the analyzer and resume monitoring for 24-72 hours, recording the cell index every 15-30 minutes.
-
-
Data Analysis:
-
Normalize the cell index readings to the time point just before the addition of effector cells.
-
Calculate the percentage of cytolysis at various time points for each condition relative to the "Target cells only" control (0% cytolysis) and the "Lysis buffer" control (100% cytolysis).
-
Plot the normalized cell index or % cytolysis over time to visualize the kinetics of cell killing. Compare the curves for vehicle vs. triazolopyridine-treated groups.
-
Protocol 2: Cytokine Release Assay (Co-culture Supernatant)
This protocol measures the effect of a triazolopyridine compound on the profile of cytokines released during the interaction between immune cells and cancer cells.
Materials:
-
Target cancer cell line
-
Effector immune cells (e.g., PBMCs)
-
Triazolopyridine inhibitor
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based or CBA) for key immunomodulatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10, IL-2).
-
Vehicle control (DMSO)
Procedure:
-
Cell Co-culture Setup:
-
Seed target cancer cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 20,000 cells/well). Allow cells to adhere overnight.
-
On the following day, treat the cancer cells with various concentrations of the triazolopyridine inhibitor or vehicle control for 2-4 hours prior to adding immune cells.
-
Add effector cells (e.g., PBMCs) to the wells at a desired E:T ratio (e.g., 10:1).
-
The final volume should be 200 µL per well.
-
-
Incubation:
-
Co-culture the cells for 24-48 hours in a standard cell culture incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Analysis:
-
Thaw the supernatant samples on ice.
-
Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the supernatant with antibody-coupled beads, followed by detection antibodies and analysis on a compatible flow cytometer or Luminex instrument.
-
-
Data Analysis:
-
Calculate the concentration (pg/mL) of each cytokine in each sample using the standard curve.
-
Compare the cytokine levels in the triazolopyridine-treated co-cultures to the vehicle-treated co-cultures. An effective immunomodulatory compound might increase pro-inflammatory cytokines like IFN-γ and TNF-α while decreasing immunosuppressive cytokines like IL-10.
-
General Experimental Workflow Diagramdot
References
- 1. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 2. TGF-β and Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Mediated Immune Evasion in Cancer—Spotlight on Cancer-Associated Fibroblasts [mdpi.com]
- 4. Overcoming TGFβ-mediated immune evasion in cancer [diposit.ub.edu]
- 5. Transforming Grown Factor-β Signaling in Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcpjournal.org [jcpjournal.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 12. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 - Wikipedia [en.wikipedia.org]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Tricyclic Heteroaryl Compounds as IRAK4 Inhibitors for Treating Cancer, Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EULAR Abstract Archive [scientific.sparx-ip.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. In vitro immunotherapy potency assays using real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro potency assays for cancer immunotherapy | Axion Biosystems [axionbiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromotriazolo[4,3-a]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions to improve the yield and purity of 3-Bromotriazolo[4,3-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-Bromotriazolo[4,3-a]pyridine?
A1: The most prevalent methods for synthesizing the triazolo[4,3-a]pyridine scaffold involve a two-step process commencing with a substituted pyridine.[1] One common route starts with 2-chloropyridine, which is first reacted with hydrazine to form 2-hydrazinopyridine. This intermediate is then acylated and cyclized to yield the final product.[2][3] An alternative pathway begins with 2-bromopyridine derivatives, which undergo nucleophilic substitution with hydrazine, followed by acylation and cyclization.[1] One-pot syntheses from 2-hydrazinopyridine and an appropriate aldehyde with subsequent oxidative cyclization have also been reported for related derivatives.[4][5]
Q2: I am experiencing very low yields. What are the likely causes?
A2: Low yields in the synthesis of triazolo[4,3-a]pyridine derivatives can stem from several factors. The purity of starting materials, particularly the 2-hydrazinopyridine intermediate, is critical as impurities can hinder the reaction.[6] Suboptimal reaction conditions, such as incorrect temperature, inappropriate solvent, or an inefficient catalyst, can lead to incomplete reactions or the formation of side products.[6] Inadequate monitoring of the reaction's progress can also result in premature or delayed quenching, thus affecting the yield.[6]
Q3: What are common side products, and how can I minimize their formation?
A3: A common side reaction is the formation of regioisomers, especially when using unsymmetrically substituted starting materials. The choice of catalyst and solvent can influence regioselectivity. In some cases, incomplete cyclization of the acylhydrazone intermediate can also lead to impurities. To minimize these, ensure the purity of your starting materials and optimize reaction conditions such as temperature and catalyst loading.[6]
Q4: How can I effectively purify the final 3-Bromotriazolo[4,3-a]pyridine product?
A4: Purification of triazolo[4,3-a]pyridine derivatives is typically achieved through column chromatography on silica gel.[1] A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is a common strategy.[6] A proper aqueous work-up is crucial before chromatography to remove inorganic salts and catalysts.[6] This often involves washing the organic layer with a dilute acid, followed by a saturated sodium bicarbonate solution and brine.[1]
Q5: Can you suggest a suitable cyclizing agent for the final step?
A5: Several reagents can be used for the cyclization of the acylhydrazone intermediate. Phosphorus oxychloride (POCl₃) is a commonly employed dehydrating agent for this transformation.[3][7] Other methods reported for the synthesis of the broader class of[1][6][8]triazolo[4,3-a]pyridines include the use of dehydrating agents in acetic acid under microwave irradiation and various oxidizing agents.[5][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Impure starting materials. | Ensure the purity of 2-hydrazinopyridine and the acylating agent. Recrystallize or purify if necessary.[6] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some cyclizations require heating, while others proceed at room temperature. Monitor the reaction by TLC to determine the ideal temperature.[6] | |
| Inefficient catalyst or incorrect catalyst loading. | Screen different catalysts (e.g., acidic catalysts like acetic acid or Lewis acids). Optimize the catalyst loading, as excess or insufficient amounts can negatively impact the yield.[6] | |
| Formation of Multiple Products (Isomers/Byproducts) | Lack of regioselectivity. | The choice of solvent and catalyst can influence the regioselectivity of the cyclization. Consult literature for specific conditions that favor the desired isomer.[6] |
| Incomplete reaction. | Monitor the reaction closely using TLC to ensure full consumption of the starting material before work-up.[6] | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A systematic screening of different solvent polarities using TLC is recommended. A common starting point is a mixture of hexanes and ethyl acetate. |
| Presence of residual starting materials or reagents. | Perform a thorough aqueous work-up to remove unreacted reagents and inorganic salts before chromatographic purification.[1][6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 2-Chloropyridine
Step 1: Synthesis of 2-Hydrazinopyridine
-
In a round-bottom flask, dissolve 2-chloropyridine (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (typically 99% or as a solution, 5.0 eq).[2]
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chloropyridine is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 2-hydrazinopyridine can often be used in the next step without further purification.
Step 2: Synthesis of 3-Bromotriazolo[4,3-a]pyridine
-
Dissolve 2-hydrazinopyridine (1.0 eq) in a dry solvent such as pyridine under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide or bromoacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers successively with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N'-(pyridin-2-yl)bromoacetohydrazide intermediate.
-
To the crude intermediate, add a cyclizing agent such as phosphorus oxychloride (POCl₃).[3]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-Bromotriazolo[4,3-a]pyridine.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Purity of 2-Hydrazinopyridine | High Purity (>98%) | Higher Yield | Impurities can interfere with the acylation and cyclization steps, leading to side products.[6] |
| Low Purity (<95%) | Lower Yield | ||
| Cyclization Temperature | Optimized (e.g., Reflux) | Higher Yield | Ensures complete conversion of the intermediate to the final product. Suboptimal temperatures can lead to incomplete reactions.[6] |
| Room Temperature | Lower Yield (potentially) | ||
| Cyclization Reagent | POCl₃ | Generally Good Yield | An effective dehydrating agent for this type of cyclization.[3][7] |
| Acetic Acid (Microwave) | Potentially Good Yield | Reported for similar derivatives, offering a potentially faster reaction.[8] | |
| Solvent for Cyclization | Anhydrous Conditions | Higher Yield | Prevents hydrolysis of the cyclizing agent and intermediates. |
| Protic Solvents | Lower Yield |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Bromination of triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of triazolo[4,3-a]pyridine.
Troubleshooting Guides
Issue 1: Low Yield of Monobrominated Product and Formation of Multiple Products
Question: My bromination reaction of triazolo[4,3-a]pyridine is resulting in a complex mixture of products with a low yield of the desired monobrominated compound. How can I improve the selectivity?
Answer: The formation of multiple products in the bromination of triazolo[4,3-a]pyridine is a common issue arising from the electron-rich nature of the heterocyclic system, which can lead to over-bromination, and the potential for side reactions. The pyridine ring itself is generally deactivated towards electrophilic substitution, but the fused triazole ring can influence the regioselectivity and reactivity. Electrophilic attack on the pyridine ring typically favors the 3- and 5-positions. To improve the yield of the desired monobrominated product, consider the following troubleshooting strategies:
-
Choice of Brominating Agent: Harsh brominating agents like elemental bromine (Br₂) can be aggressive and lead to a mixture of mono- and di-brominated isomers. Milder reagents such as N-Bromosuccinimide (NBS) are often preferred for better control. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been reported as an effective and selective brominating agent for pyridine derivatives.
-
Reaction Temperature: Many bromination reactions are exothermic. Running the reaction at elevated temperatures can decrease regioselectivity and promote the formation of side products. It is advisable to conduct the reaction at lower temperatures, for instance, starting at 0°C and slowly warming to room temperature, to enhance selectivity.
-
Solvent Selection: The polarity of the solvent can influence the reaction's outcome. A survey of different solvents may be necessary to find the optimal conditions for your specific substrate.
-
Controlled Addition of Reagents: Slow, dropwise addition of the brominating agent to the solution of triazolo[4,3-a]pyridine can help to maintain a low concentration of the electrophile and minimize over-bromination.
| Brominating Agent | Typical Conditions | Potential Side Products |
| Bromine (Br₂) in Acetic Acid | 0-5°C | Polybrominated isomers, Ring-opened products |
| N-Bromosuccinimide (NBS) | Room Temperature | Lower incidence of polybromination |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 80-125°C without solvent | Can be highly selective |
Issue 2: Ring-Opening of the Triazole Moiety
Question: I am observing the formation of a byproduct that appears to be a derivative of 2-pyridone or a cleaved pyridine ring. What is causing this and how can I prevent it?
Answer: A significant side reaction in the bromination of triazolopyridines is the opening of the fused triazole ring. This reaction can be promoted by certain brominating agents, particularly elemental bromine, and can lead to the formation of dibromomethyl-pyridine derivatives.
Troubleshooting Strategies:
-
Avoid Harsh Reagents: As mentioned previously, switching from elemental bromine to a milder brominating agent like NBS can significantly reduce the occurrence of ring-opening.
-
Alternative Bromination Strategies:
-
Lithiation followed by Bromination: This approach involves the deprotonation of the triazolopyridine ring with a strong base (e.g., n-BuLi) to form a lithiated intermediate, which is then quenched with a bromine source. However, this method can also lead to ring-opening as a side reaction and may result in low yields of the desired bromo-triazolopyridine. Careful control of temperature and the choice of bromine source are crucial.
-
N-Oxide Activation: Formation of the corresponding pyridine N-oxide can activate the ring towards more controlled and regioselective halogenation. The N-oxide can then be brominated under milder conditions, followed by deoxygenation to yield the brominated triazolo[4,3-a]pyridine.
-
Reaction Pathway Visualization:
Caption: Main reaction versus side reaction in the bromination of triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of unsubstituted triazolo[4,3-a]pyridine?
A1: The pyridine ring is electron-deficient, making electrophilic substitution challenging. However, theoretical considerations suggest that the 3- and 5-positions of the pyridine ring are the most likely sites for electrophilic attack. The presence of the fused triazole ring will further influence the electron distribution and, consequently, the regioselectivity. Computational studies can provide more precise predictions for the most favorable bromination site.
Q2: How do substituents on the triazolo[4,3-a]pyridine ring affect the bromination reaction?
A2: Electron-donating groups (EDGs) on the pyridine ring will activate it towards electrophilic substitution and may increase the rate of bromination, but they can also lead to a higher risk of over-bromination. Electron-withdrawing groups (EWGs) will further deactivate the pyridine ring, making bromination even more difficult and potentially requiring harsher reaction conditions, which in turn could favor side reactions like ring-opening. The position of the substituent will also direct the site of bromination.
Q3: What analytical techniques are best for identifying the products and byproducts of the reaction?
A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) is essential for characterizing the products.
-
¹H NMR: Can help determine the position of the bromine atom on the ring by analyzing the changes in chemical shifts and coupling constants of the aromatic protons.
-
¹³C NMR: Provides information about the carbon skeleton and the position of bromination.
-
Mass Spectrometry: Confirms the molecular weight of the products and can help identify the presence of mono-, di-, or poly-brominated species, as well as ring-opened byproducts.
Experimental Workflow for Product Analysis:
Caption: A typical workflow for the analysis of bromination reaction products.
Detailed Experimental Protocols
Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)
This protocol aims to achieve monobromination with improved selectivity.
Materials:
-
triazolo[4,3-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve triazolo[4,3-a]pyridine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of NBS (1.0-1.2 eq) in the same solvent dropwise to the cooled solution over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired brominated product.
Protocol 2: Characterization of Ring-Opened Byproduct
This protocol describes a general method for the isolation and characterization of a potential dibromomethyl-pyridine byproduct.
Procedure:
-
Following a bromination reaction where ring-opening is suspected, carefully separate the components of the crude mixture using column chromatography. The ring-opened product is likely to have a different polarity compared to the desired brominated triazolopyridine.
-
Collect the fractions corresponding to the suspected byproduct.
-
Characterize the isolated compound using:
-
¹H NMR: Look for a characteristic singlet in the region of 6.5-7.5 ppm corresponding to the -CHBr₂ proton. The aromatic proton signals will correspond to a substituted pyridine ring.
-
¹³C NMR: Identify the signal for the -CHBr₂ carbon, typically in the range of 30-40 ppm.
-
Mass Spectrometry: Confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
Logical Relationship of Troubleshooting Steps:
Technical Support Center: Overcoming Poor Solubility of Triazolopyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of triazolopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many triazolopyridine compounds exhibit poor aqueous solubility?
A1: Triazolopyridine compounds, which are a class of heterocyclic chemical structures with a triazole ring fused to a pyridine ring, often have a rigid, planar structure and may contain lipophilic substituents.[1] This can lead to strong crystal lattice energy and low affinity for water, resulting in poor aqueous solubility. These factors can hinder their absorption and bioavailability, posing challenges during drug development.[2][3]
Q2: What is the difference between kinetic and thermodynamic solubility?
A2: Kinetic solubility is the concentration of a compound that dissolves in a solvent system under specific, non-equilibrium conditions, often measured after a short incubation time. It is typically used for high-throughput screening in early drug discovery.[4][5] Thermodynamic solubility, on the other hand, is the saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[6][7] It is a more accurate measure of a compound's intrinsic solubility and is crucial for lead optimization and formulation development.[4]
Q3: At what stage of drug discovery should I be concerned about the solubility of my triazolopyridine compound?
A3: Solubility should be a consideration from the early stages of drug discovery.[2][5] Poor solubility can lead to inaccurate results in in-vitro assays and can be a major hurdle for in-vivo studies due to low bioavailability.[2][7] Addressing solubility issues early can save significant time and resources in the long run.
Q4: Can poor solubility of a triazolopyridine compound affect its biological activity?
A4: Yes, poor solubility can significantly impact the apparent biological activity of a compound. If a compound precipitates in an assay medium, the actual concentration exposed to the target will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).[7]
Troubleshooting Guide
Problem: My triazolopyridine compound is showing low solubility in aqueous buffers.
Below is a stepwise guide to troubleshoot and overcome poor solubility.
Step 1: Characterize the Solubility Profile
The first step is to quantitatively assess the solubility of your compound. This can be done using the following assays:
-
Kinetic Solubility Assay: Provides a rapid assessment of solubility under non-equilibrium conditions, useful for initial screening.[4][8]
-
Thermodynamic Solubility Assay: Determines the equilibrium solubility, which is a more definitive measure.[6][7]
Step 2: Employ Solubility Enhancement Strategies
Based on the solubility data and the physicochemical properties of your compound, consider the following formulation strategies.
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Modification | For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.[9][10] | Simple, cost-effective, and can significantly increase solubility for ionizable compounds. | Only applicable to ionizable compounds; may cause chemical instability at extreme pH values. |
| Co-solvency | Adding a water-miscible organic solvent (co-solvent) to the aqueous medium to reduce the polarity of the solvent system.[11][12][13] | Simple to implement and can be effective for a wide range of poorly soluble compounds. | The co-solvent may have toxicological effects or interfere with biological assays. |
| Salt Formation | Converting an ionizable triazolopyridine into a salt form, which generally has higher aqueous solubility and a faster dissolution rate than the free base or acid.[14][15] | Can lead to a significant increase in solubility and dissolution rate; a well-established technique. | Only applicable to ionizable compounds; the chosen salt form may have different physicochemical properties. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid state, often resulting in an amorphous form with higher apparent solubility and dissolution rate.[10][16] | Can significantly enhance the oral bioavailability of poorly soluble drugs. | Amorphous forms can be physically unstable and may recrystallize over time. |
| Nanosuspension | Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate.[17][18][19] | Applicable to a wide range of poorly soluble drugs; can improve bioavailability.[19] | Requires specialized equipment for production; potential for particle aggregation. |
| Cyclodextrin Complexation | Forming inclusion complexes where the lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[9][16] | Can increase solubility and stability; can be used for various administration routes. | Can be expensive; the large size of cyclodextrins may limit the drug loading capacity. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol outlines a common method for determining kinetic solubility.
Materials:
-
Triazolopyridine compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the triazolopyridine compound in DMSO.[5]
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.[8]
-
Incubation: Shake the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[4]
-
Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[2]
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[4]
Materials:
-
Triazolopyridine compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Sample Preparation: Add an excess amount of the solid triazolopyridine compound to a glass vial containing a known volume of PBS (pH 7.4).[6]
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][6]
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound by HPLC-UV, using a pre-prepared calibration curve.[7]
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing poor solubility of triazolopyridine compounds.
Caption: A flowchart outlining the decision-making process for improving the solubility of triazolopyridine compounds.
Relevant Signaling Pathway: JAK-STAT Pathway
Many triazolopyridine derivatives are known to be potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[20][21] This pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.
Caption: Diagram of the JAK-STAT signaling pathway and the inhibitory action of triazolopyridine compounds on Janus kinases (JAKs).
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. longdom.org [longdom.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. banglajol.info [banglajol.info]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Brominated Heterocycles
Welcome to the technical support center for optimizing Suzuki coupling reactions involving brominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when performing Suzuki coupling with brominated heterocyles?
A1: The most common issues include low to no yield of the desired product and the formation of side products.[1] Specific challenges with brominated heterocycles can arise from the electronic properties of the heterocyclic ring and the presence of heteroatoms that can coordinate with the palladium catalyst, potentially leading to its inhibition or deactivation.[2][3]
Q2: Which palladium catalyst and ligand combination is best for coupling brominated heterocycles?
A2: The choice of catalyst and ligand is crucial and often substrate-dependent. While Pd(PPh₃)₄ is a common catalyst, modern systems often provide better results for challenging heteroaryl couplings.[1] For electron-rich heterocycles, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often more effective.[2][4] Pd(dppf)Cl₂ is another effective catalyst for a range of Suzuki couplings.[1][2]
Q3: What is the role of the base in the Suzuki coupling of brominated heterocycles, and which one should I choose?
A3: The base is essential for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[1] The choice of base can significantly impact the reaction yield.[1] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH).[1] The selection should consider the stability of the substrates and any base-sensitive functional groups.[1] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) may be beneficial.[1]
Q4: How does the choice of solvent affect the Suzuki coupling reaction?
A4: The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate and outcome. Common solvents include toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[5][6] In some cases, using a mixture of an organic solvent and water can be advantageous, as it can aid in dissolving the inorganic base.[7][8]
Q5: Can microwave irradiation be used to improve the reaction?
A5: Yes, microwave-assisted Suzuki coupling can significantly reduce reaction times and often improves yields, especially for sluggish reactions.[1] This technique is particularly useful for high-throughput synthesis.[1]
Troubleshooting Guide
Problem: Low to No Yield
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | The heteroatom (e.g., nitrogen in pyridine) can coordinate to the palladium catalyst, inhibiting its activity.[2][3] Use bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[3] |
| Inefficient Oxidative Addition | The C-Br bond on the heterocycle may be less reactive. Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands.[3] |
| Poor Reagent Quality | Boronic acids can degrade over time. Use fresh or purified boronic acids. Consider using more stable boronic esters (e.g., pinacol esters).[2] Ensure solvents are dry and degassed.[1][2] |
| Suboptimal Base or Solvent | The chosen base and solvent may not be ideal for your specific substrates. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF/water).[1][4] |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution |
| Dehalogenation | The bromo group is replaced by a hydrogen atom. This can be caused by harsh reaction conditions or the presence of a hydrogen source.[1][2] Lower the reaction temperature, shorten the reaction time, and ensure solvents are anhydrous.[1] Screening different bases and catalyst systems can also mitigate this.[1][2] | |
| Homocoupling | The boronic acid couples with itself. This is often promoted by the presence of oxygen.[2][4] Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2][4] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[1][2] | |
| Protodeboronation | Hydrolysis of the boronic acid starting material. This is often exacerbated by high temperatures and extended reaction times in aqueous basic conditions.[2] Use fresh boronic acids or more stable boronic esters.[2][3] Keep reaction times as short as possible.[2] |
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Brominated Heterocycle | Boronic Acid | Base (equiv.) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ (2.0) | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 70 | 0.5 | 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Na₂CO₃ (2.0) | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 70 | 0.33 | 98 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ (2.0) | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 70 | 1 | 92 |
| 4 | 4-Bromoanisole | Phenylboronic acid | Et₃N (2.0) | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 70 | 1 | 75 |
Note: Data compiled from various literature sources for illustrative purposes and may not be directly comparable.[9]
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Brominated Heterocycle | Boronic Acid | Base (equiv.) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O (2.0) | Dioxane | TbPo-Pd(II) | 80 | 12 | 0 |
| 2 | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O (2.0) | THF | TbPo-Pd(II) | 80 | 12 | 10.4 |
| 3 | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O (2.0) | DMF | TbPo-Pd(II) | 80 | 12 | 30.9 |
| 4 | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O (2.0) | Methanol | TbPo-Pd(II) | 80 | 12 | 78.9 |
| 5 | Bromobenzene | Phenylboronic acid | NaOH (2.0) | MeOH/H₂O (3:2) | TbPo-Pd(II) | 80 | 12 | 96.3 |
Note: Data compiled from various literature sources for illustrative purposes and may not be directly comparable.[7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
-
Reagent Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1][2]
-
Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagent Addition : To a microwave vial, add the brominated heterocycle (1.0 equiv.), the boronic acid or boronic ester (1.5 equiv.), the base (2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[2]
-
Solvent Addition and Sealing : Add the chosen degassed solvent and seal the vial with a cap.[2]
-
Microwave Irradiation : Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (typically 10-30 minutes) with stirring.[1][2]
-
Work-up and Purification : After cooling, work-up and purify the product as described in the conventional heating protocol.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A troubleshooting guide for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination in Subsequent Reaction Steps
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to unwanted debromination during your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, often referred to as hydrodebromination, is an undesired side reaction where a bromine atom on a molecule is replaced by a hydrogen atom.[1][2][3] This side reaction consumes your starting material, reduces the yield of your desired product, and introduces impurities that can be challenging to separate during purification.[2][3]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings, debromination is frequently caused by the formation of a palladium-hydride (Pd-H) species.[3][4][5] This intermediate can arise from various sources in the reaction mixture, including the base, solvent (e.g., alcohols, water), or other impurities.[3][4] Once formed, the Pd-H species can react with your aryl bromide in a competing catalytic cycle, leading to the replacement of the bromine with hydrogen.[3] Other factors that can promote this side reaction include high temperatures, the choice of a strong base, and the specific catalyst and ligand system being used.[2][4][5]
Q3: How does the choice of base affect debromination?
A3: The base is a critical factor in controlling debromination. Strong bases, such as sodium tert-butoxide (NaOtBu) and sodium hydroxide (NaOH), are more likely to promote the formation of palladium-hydride species, which can lead to increased levels of debromination.[3][4] Milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally less prone to generating these hydride species and are often recommended to minimize this side reaction.[3][4][5]
Q4: Can the catalyst and ligand choice influence the extent of debromination?
A4: Absolutely. The electronic and steric properties of the palladium catalyst and the phosphine ligands play a crucial role.[4] While bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling reaction, they can sometimes also favor the pathway leading to debromination if the reaction conditions are not optimized.[3][4] The goal is to select a catalyst-ligand system that promotes the desired bond formation at a rate that significantly outpaces the competing C-Br cleavage.[4] In some cases, for electron-deficient aryl bromides, phosphine-free catalysts might be a suitable option to consider.[2]
Q5: I'm observing debromination during a lithium-halogen exchange. What should I do?
A5: Lithium-halogen exchange is a very fast reaction, and its success often depends on kinetic control.[6] To minimize side reactions, including debromination (protonation of the organolithium intermediate), it is crucial to perform the reaction at very low temperatures, typically between -78°C and -100°C.[7] Ensure that all your reagents and solvents are strictly anhydrous, as any protic source can quench the highly reactive organolithium species. Slow addition of the organolithium reagent can also help control local concentrations and minimize side reactions.[5]
Troubleshooting Guides
Issue 1: Significant Debromination in a Suzuki-Miyaura Coupling Reaction
If you are observing a significant amount of the debrominated byproduct in your Suzuki-Miyaura coupling, follow this systematic troubleshooting guide.
Troubleshooting Workflow for Debromination in Suzuki Coupling
Caption: A step-by-step workflow for troubleshooting debromination in Suzuki coupling reactions.
Table 1: Effect of Reaction Parameters on Debromination in Suzuki Coupling
| Parameter | Condition Promoting Debromination | Recommended Change to Minimize Debromination |
| Base | Strong bases (e.g., NaOH, NaOtBu)[3][4] | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[3][4][5] |
| Temperature | High temperatures[2][4] | Lower the reaction temperature[2][5] |
| Reaction Time | Prolonged reaction time[4] | Monitor reaction and work up upon completion[3] |
| Ligand | Suboptimal choice for the substrate | Screen bulky, electron-rich ligands (e.g., SPhos, XPhos)[3][4] |
| Solvent | Protic solvents (e.g., alcohols) or presence of water[2][4] | Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF)[2] |
| Catalyst Loading | High catalyst loading[3] | Use the lowest effective catalyst loading[3] |
Issue 2: Debromination in Buchwald-Hartwig Amination
Debromination can also be a significant side reaction in Buchwald-Hartwig amination. The underlying causes are similar to those in Suzuki coupling, primarily involving the formation of Pd-H species.
Competing Pathways in Buchwald-Hartwig Amination
Caption: Competing pathways of desired C-N coupling versus undesired debromination in Buchwald-Hartwig amination.
Table 2: Troubleshooting Debromination in Buchwald-Hartwig Amination
| Symptom | Probable Cause | Recommended Solution |
| Significant formation of Ar-H | Use of a strong base (e.g., NaOtBu)[3] | Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.[3][8] |
| Debromination increases with reaction time | High reaction temperature | Lower the reaction temperature and monitor the reaction closely.[8] |
| Low yield of desired amine | Suboptimal ligand | Employ bulky, electron-rich biaryl phosphine ligands such as RuPhos or XPhos to accelerate the desired coupling.[3] |
| Reaction is sluggish and debromination is observed | Presence of protic impurities | Ensure the use of anhydrous, degassed solvents and dry reagents. |
Experimental Protocols
General Protocol to Minimize Debromination in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to suppress hydrodebromination.
Materials:
-
Aryl Bromide (1.0 eq.)
-
Arylboronic acid or ester (1.1 - 1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[4]
-
Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)[4]
-
Mild inorganic base (e.g., K₃PO₄, finely ground, 2.0-3.0 eq.)[4][5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[4]
-
Anhydrous reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid/ester, palladium precatalyst, ligand, and base.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.[5]
-
Reaction: Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.[2][3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2][3]
References
Technical Support Center: Synthesis of 3-Bromotriazolo[4,3-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 3-Bromotriazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the triazolo[4,3-a]pyridine core structure?
A1: Several methods exist for synthesizing the 1,2,4-triazolo[4,3-a]pyridine scaffold. A prevalent approach involves the condensation and subsequent oxidative cyclization of 2-hydrazinopyridine with an appropriate aldehyde or carboxylic acid derivative.[1] One-pot syntheses are often employed for efficiency.[1] Alternative methods include palladium-catalyzed cross-coupling reactions followed by cyclization, though these can be more expensive for large-scale production.[2][3]
Q2: What are the key starting materials for the synthesis of 3-Bromotriazolo[4,3-a]pyridine?
A2: The primary starting materials are typically 2-hydrazinopyridine and a bromo-substituted single-carbon source, such as bromoacetic acid or a related derivative. Alternatively, the triazolo[4,3-a]pyridine core can be synthesized first, followed by a bromination step.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Key parameters include reaction temperature, reaction time, solvent choice, and the stoichiometry of the reagents. For instance, in oxidative cyclization reactions, controlling the addition rate of the oxidizing agent is crucial to prevent side reactions and ensure a good yield. Temperature control is vital to manage exothermic reactions and prevent the formation of impurities.
Q4: Are there any specific safety precautions to consider during the synthesis and scale-up?
A4: Yes, several safety precautions are necessary. When working with bromine or brominating agents, ensure proper ventilation and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Some reagents, like hydrazine, are toxic and potentially explosive; handle them with extreme care according to safety data sheets (SDS). When scaling up, be mindful of potential exotherms and have appropriate cooling measures in place.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-Bromotriazolo[4,3-a]pyridine.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Verify the quality and purity of starting materials. - Increase reaction time or temperature, monitoring for decomposition. - Ensure proper mixing, especially in heterogeneous mixtures. |
| Degradation of starting material or product. | - Lower the reaction temperature. - Use a milder oxidizing agent if applicable. - Check the pH of the reaction mixture. | |
| Incorrect stoichiometry. | - Accurately measure all reagents. - Consider a slight excess of one reagent if the other is volatile or prone to degradation. | |
| Formation of Impurities | Side reactions due to excessive temperature. | - Maintain a consistent and appropriate reaction temperature. - Use a controlled heating mantle or oil bath. |
| Presence of water or other contaminants. | - Use anhydrous solvents and reagents where necessary. - Dry glassware thoroughly before use. | |
| Over-oxidation or multiple brominations. | - Use a stoichiometric amount of the brominating agent. - Control the addition rate of the brominating agent. | |
| Reaction Stalls (Does Not Go to Completion) | Catalyst deactivation (if applicable). | - Use a fresh batch of catalyst. - Ensure the reaction environment is free of catalyst poisons. |
| Insufficient activation energy. | - Gradually increase the reaction temperature. - Consider a different solvent with a higher boiling point. | |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | - Try different crystallization solvents or solvent mixtures. - Use column chromatography for purification. - Consider converting the product to a salt to facilitate crystallization. |
| Product is contaminated with starting materials. | - Optimize the reaction conditions to drive the reaction to completion. - Choose a purification method that effectively separates the product from the starting materials (e.g., chromatography, recrystallization with an appropriate solvent). |
Experimental Protocols
A representative two-step experimental protocol for the synthesis of 3-Bromotriazolo[4,3-a]pyridine is provided below.
Step 1: Synthesis of[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine and semicarbazide in a suitable solvent like xylene.[4]
-
Reaction: Heat the mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Filter the solid product and wash it with a suitable solvent (e.g., water, ethanol) to remove impurities.[4] Dry the product under vacuum.
Step 2: Bromination of[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one
-
Reaction Setup: In a well-ventilated fume hood, dissolve the[2][5][6]triazolo[4,3-a]pyridin-3(2H)-one from Step 1 in a suitable solvent, such as acetic acid.
-
Bromination: Slowly add a brominating agent (e.g., a solution of bromine in acetic acid) to the reaction mixture at a controlled temperature, often at or below room temperature.
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Reaction: Stir the mixture for the required time, monitoring the consumption of the starting material by TLC.
-
Work-up: Quench the excess bromine with a reducing agent like sodium thiosulfate solution.
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Isolation and Purification: Isolate the crude product by filtration or extraction. Purify the 3-Bromotriazolo[4,3-a]pyridine by recrystallization or column chromatography to obtain the final product.
| Parameter | Step 1: Cyclization | Step 2: Bromination |
| Key Reagents | 2-chloropyridine, semicarbazide | [2][5][6]triazolo[4,3-a]pyridin-3(2H)-one, Bromine |
| Solvent | Xylene | Acetic Acid |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-24 hours | 1-6 hours |
| Typical Yield | 60-80% | 70-90% |
Visualizations
Experimental Workflow for Synthesis
Caption: A flowchart illustrating the two-step synthesis of 3-Bromotriazolo[4,3-a]pyridine.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Palladium Catalyst Deactivation: A Technical Support Guide
Welcome to the Technical Support Center for palladium catalyst troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to catalyst deactivation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter with your palladium-catalyzed reactions.
Q1: My reaction has stalled or is showing low conversion. What are the primary causes of palladium catalyst deactivation?
A1: Palladium catalyst deactivation can stem from several factors, broadly categorized as poisoning, thermal degradation (sintering), leaching of the active metal, and fouling by carbonaceous deposits (coking).[1][2] Each of these mechanisms reduces the number of active catalytic sites, thereby diminishing reaction efficiency.
Q2: How can I determine if my catalyst has been poisoned?
A2: Catalyst poisoning occurs when impurities or components of the reaction mixture strongly bind to the active palladium sites, rendering them inactive.[3][4]
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Common Poisons: Be mindful of substances containing sulfur, halides, cyanides, and nitrogen-containing heterocycles, which are known poisons for palladium catalysts.[1][3] Even starting materials or intermediates can sometimes act as inhibitors.[5]
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Troubleshooting Steps:
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Reagent Purity Check: Ensure the purity of your solvents, starting materials, and any additives. Trace impurities can be a significant source of catalyst poisons.
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Inert Atmosphere: For reactions sensitive to oxygen, ensure a properly inert atmosphere (e.g., argon or nitrogen) is maintained, as oxygen can lead to the oxidation and deactivation of the active Pd(0) species.[6]
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Ligand Choice: In some cases, the ligand itself or its degradation products can inhibit the catalyst. Consider screening alternative ligands that may be more robust under your reaction conditions.[5][7]
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Q3: My reaction works well initially but deactivates over time, especially at high temperatures. What could be the issue?
A3: This pattern often points towards thermal degradation, specifically sintering of the palladium nanoparticles.[1][2] Sintering is the process where smaller metal particles agglomerate into larger ones, reducing the active surface area of the catalyst.[8]
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Evidence of Sintering: A key indicator of sintering is a decrease in catalytic activity over time, particularly in prolonged reactions or those conducted at elevated temperatures.[9][10]
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Preventative Measures:
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Temperature Control: Operate at the lowest effective temperature to minimize the rate of sintering.
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Support Material: The choice of support material can influence the thermal stability of the palladium particles.[2]
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Catalyst Loading: In some instances, higher metal loading can surprisingly suppress deactivation by decomposition into single atoms, a phenomenon related to sintering.[11]
-
Q4: I'm using a supported palladium catalyst and suspect the metal is leaching into the solution. How can I confirm this and what are the consequences?
A4: Palladium leaching is the loss of the active metal from the support into the reaction medium.[2][12] This not only deactivates the heterogeneous catalyst but can also lead to contamination of the product with soluble palladium species.
-
Detection of Leaching:
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Hot Filtration Test: A common method to test for leaching is to perform a hot filtration of the reaction mixture. If the reaction continues in the filtrate after the solid catalyst has been removed, it indicates that active, soluble palladium species are present.[12]
-
ICP-OES/AAS Analysis: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used to quantify the amount of palladium in the reaction solution and on the spent catalyst.[9]
-
-
Mitigation Strategies:
Q5: My reaction mixture has turned dark, and I observe solid deposits on my catalyst. What is happening?
A5: The formation of a dark-colored reaction mixture and deposits on the catalyst often indicates "coking," where carbonaceous materials build up on the catalyst surface, blocking active sites.[1][2]
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Causes of Coking: Coking is often caused by the decomposition or polymerization of organic molecules (reactants, products, or solvents) on the catalyst surface.[1]
-
Troubleshooting:
-
Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations can sometimes minimize coke formation.
-
Catalyst Regeneration: In some cases, coked catalysts can be regenerated by carefully burning off the carbon deposits in a controlled atmosphere.[2][13]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting palladium catalyst deactivation.
Caption: A flowchart for systematic troubleshooting of palladium catalyst deactivation.
Quantitative Data Summary
The following tables summarize key quantitative data related to palladium catalyst deactivation and regeneration.
Table 1: Effect of Water on Methane Oxidation over Pd Catalysts [10]
| Catalyst | Temperature (°C) | H₂O in Feed (%) | CH₄ Conversion (%) |
| Pd/Al₂O₃ | 400 | 0 | 80 |
| Pd/Al₂O₃ | 400 | 5 | 60 |
| Pd/Al₂O₃ | 500 | 0 | 95 |
| Pd/Al₂O₃ | 500 | 5 | 92 |
Table 2: Regeneration of Deactivated Pd/C Catalysts
| Deactivation Cause | Regeneration Method | Catalyst Activity Recovery (%) | Reference |
| Coking | Air treatment at 250°C | >80 | [14] |
| Organic Fouling | Chloroform and glacial acetic acid wash | ~100 (initial) | [15] |
| Carbonaceous Deposits | Diluted air stream at elevated temperature | Substantial | [13] |
| General Deactivation | Heat lye washing followed by nitric acid and reduction | Comparable to fresh catalyst | [16] |
Key Experimental Protocols
Protocol 1: Hot Filtration Test for Detecting Leaching
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Set up the reaction as usual.
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Once the reaction has proceeded to a point where conversion is observed but not complete, take a sample of the hot reaction mixture.
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Immediately filter the hot sample through a pre-heated filter (e.g., a syringe filter or a heated funnel with filter paper) to remove the solid catalyst.
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Allow the filtrate to continue reacting under the same conditions (temperature, stirring).
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Monitor the progress of the reaction in the filtrate (e.g., by TLC, GC, or LC-MS).
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Interpretation: If the reaction continues to proceed in the filtrate, it indicates the presence of active, soluble palladium species, confirming that leaching has occurred.[12]
Protocol 2: Characterization of Spent Catalysts
To understand the cause of deactivation, it is often necessary to characterize the spent catalyst and compare it to the fresh catalyst.
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Sample Preparation: Carefully recover the spent catalyst from the reaction mixture by filtration. Wash it with a suitable solvent to remove any adsorbed species and dry it under vacuum.
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Analytical Techniques:
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Transmission Electron Microscopy (TEM): To visualize the size and morphology of the palladium nanoparticles and identify sintering.[9][17][18]
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X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium and identify surface contaminants.[9][19]
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X-ray Diffraction (XRD): To assess the crystalline structure of the palladium and identify changes due to sintering or the formation of new phases.[9][19]
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Thermogravimetric Analysis (TGA): To quantify the amount of carbonaceous deposits (coke) on the catalyst surface.[15]
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Protocol 3: Catalyst Regeneration by Oxidation
This protocol is a general guideline for regenerating a coked catalyst. The optimal conditions (temperature, gas flow) will vary depending on the specific catalyst and nature of the deposits.
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Place the deactivated catalyst in a tube furnace.
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Pass a stream of inert gas (e.g., nitrogen or argon) over the catalyst while slowly heating to the desired regeneration temperature (e.g., 250-400°C).
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Once the temperature is stable, introduce a dilute stream of air or oxygen mixed with the inert gas. Caution: The oxidation of coke is exothermic and can lead to thermal runaway if not controlled.
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Hold at the regeneration temperature until the coke is burned off (this can be monitored by analyzing the off-gas for CO₂).
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Cool the catalyst under an inert atmosphere.
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The regenerated catalyst may require a reduction step (e.g., with H₂) before use, depending on the nature of the active species.
Deactivation Pathways
The following diagram illustrates the main pathways of palladium catalyst deactivation.
Caption: Major deactivation pathways for palladium catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Workup procedure for reactions involving 3-Bromotriazolo[4,3-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromotriazolo[4,3-a]pyridine and its subsequent reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of palladium-catalyzed cross-coupling reactions involving 3-Bromotriazolo[4,3-a]pyridine.
Question: My Suzuki-Miyaura coupling reaction with 3-Bromotriazolo[4,3-a]pyridine results in a low yield of the desired product. What are the potential causes and solutions?
Answer: Low yields in Suzuki-Miyaura couplings with heteroaryl halides like 3-Bromotriazolo[4,3-a]pyridine can arise from several factors:
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Catalyst Inhibition: The nitrogen atoms in the triazolopyridine ring can coordinate with the palladium catalyst, leading to deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and mitigate catalyst inhibition.
-
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Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling of the starting materials.
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Solution: To minimize protodeboronation, use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Thoroughly degassing the reaction mixture to remove oxygen can reduce homocoupling.[1]
-
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Inefficient Oxidative Addition: The C-Br bond on the electron-deficient triazolopyridine ring can be challenging to activate.
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Solution: Increasing the reaction temperature or screening different palladium precatalysts and ligands may be necessary to facilitate the oxidative addition step.[1]
-
-
Improper Base or Solvent: The choice of base and solvent is critical for the transmetalation step.
-
Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water) to find the optimal conditions for your specific substrates.
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Question: I am observing a significant amount of debrominated starting material (triazolo[4,3-a]pyridine) in my reaction mixture. How can I prevent this?
Answer: Debromination is a common side reaction, particularly with electron-rich palladium catalysts and certain bases.[2]
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Choice of Ligand: Some phosphine ligands are more prone to inducing hydrodehalogenation.
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Solution: If using a very electron-rich ligand, consider switching to a less electron-donating one.
-
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Hydrogen Source: The hydrogen atom for debromination can come from various sources in the reaction mixture, including the solvent or trace water.
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Solution: Ensure the use of anhydrous solvents. If the solvent is suspected to be the hydrogen source (e.g., alcohols), switch to an aprotic solvent like dioxane or toluene.
-
-
Base: The base can play a role in the debromination pathway.
-
Solution: Switching to a milder base, such as K₃PO₄ or CsF, may reduce the extent of debromination.[2]
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Question: During the workup of my Buchwald-Hartwig amination, my product seems to be partially lost or degraded. What workup conditions are recommended?
Answer: The triazolopyridine core can be sensitive to harsh acidic or basic conditions, and the amine products can be basic, leading to purification challenges.
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Aqueous Wash: Avoid strong acidic washes if your coupled product contains acid-labile functional groups.
-
Solution: Use a mild aqueous workup. Start by filtering the reaction mixture through a pad of Celite to remove the palladium catalyst. Then, dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
-
Product Solubility: The product may have some water solubility, especially if it is a primary or secondary amine.
-
Solution: When extracting, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Back-extract the aqueous layer multiple times with the organic solvent.
-
-
Purification: The basic nature of the product can cause streaking on silica gel chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol. This will help to obtain better peak shapes and separation.
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Question: After my Sonogashira coupling, I am struggling to remove the copper and palladium catalysts from my product.
Answer: Residual metals are a common issue in cross-coupling reactions.
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Copper Removal: Copper salts can often be challenging to remove completely.
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Solution: A common method is to wash the organic layer with an aqueous solution of ammonium chloride. The ammonia complexes with the copper, facilitating its removal into the aqueous phase.[3]
-
-
Palladium Removal: Palladium can be removed through filtration or specialized scavenging agents.
-
Solution: After the reaction, filtering the mixture through a pad of Celite can remove a significant portion of the precipitated palladium. For trace amounts, consider stirring the crude product in a solution with a palladium scavenger resin or performing a charcoal treatment. Optimizing the reaction to use lower catalyst loadings can also simplify purification.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup protocol for a Suzuki coupling reaction of 3-Bromotriazolo[4,3-a]pyridine?
A1: A typical workup involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and filtering through Celite to remove the palladium catalyst. The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.
Q2: How can I remove residual boronic acid and its byproducts from my reaction mixture?
A2: Boronic acid and related boron-containing byproducts can often be removed by co-evaporation with methanol. After the initial workup, dissolve the crude product in methanol and concentrate it under reduced pressure. Repeating this process several times can help remove boron residues as the volatile trimethyl borate.[3]
Q3: My product, a 3-substituted triazolo[4,3-a]pyridine, is an oil that is difficult to purify by crystallization. What are my options?
A3: If direct crystallization of the freebase is challenging, consider purification by column chromatography. If the product is basic, you might also attempt to form a salt (e.g., hydrochloride or trifluoroacetate salt) which is often more crystalline and can be purified by recrystallization.[5]
Q4: What TLC visualization techniques are effective for triazolo[4,3-a]pyridine derivatives?
A4: Most triazolo[4,3-a]pyridine derivatives are UV-active and can be easily visualized under a UV lamp (254 nm). For compounds that are not strongly UV-active, staining with potassium permanganate (KMnO₄) or iodine can be effective.
Q5: Are there any specific safety precautions I should take during the workup?
A5: Standard laboratory safety precautions should always be followed. When working with palladium catalysts and phosphine ligands, be aware that they can be air-sensitive and potentially toxic; handle them in a fume hood. When quenching reactions or performing aqueous washes, be mindful of any potential exothermic processes, especially when neutralizing acidic or basic solutions.
Data Presentation
Table 1: Summary of Typical Conditions for Cross-Coupling Reactions and Reported Yields for Related Bromopyridine Systems
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | 12-24 | 60-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | LiHMDS (1.5-2) | Toluene | 100-110 | 4-18 | 70-90 |
| Sonogashira | Pd(PPh₃)₄ (2-5) | PPh₃ (as part of catalyst) | Et₃N (2-3) | THF/DMF | RT-80 | 12-16 | 75-95 |
| Heck | Pd(OAc)₂ (1-3) | P(t-Bu)₃ (2-6) | K₂CO₃ (2) | DMF | 100-120 | 16-24 | 50-85 |
Note: Yields are highly substrate-dependent and these values are representative of reactions with similar brominated N-heterocyclic substrates.
Experimental Protocols
Protocol 1: General Workup Procedure for a Suzuki-Miyaura Coupling Reaction
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Cooling and Filtration: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the solvent volume).
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Removal of Catalyst: Filter the diluted mixture through a pad of Celite® to remove the heterogeneous palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent.
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Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 volumes) and saturated aqueous sodium chloride (brine) (1 x 10 volumes).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: Workup for Removal of Copper Co-catalyst from a Sonogashira Reaction
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., THF, Et₃N).
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Redissolution and Wash: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 10 volumes). This step helps to remove the copper catalyst by forming a water-soluble copper-ammonia complex.[3]
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Standard Wash: Follow with washes of water and brine.
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Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by chromatography or recrystallization as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for workup procedures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Technical Support Center: Characterization of Substituted Triazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted triazolopyridines. The content is designed to address common challenges encountered during the synthesis, purification, and characterization of this important class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis & Purification
Q1: My Suzuki coupling reaction to introduce a substituent on the triazolopyridine core is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki coupling reactions are a frequent challenge. Here are some common causes and troubleshooting steps:
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Poor quality of starting materials: Ensure your halo-triazolopyridine and boronic acid are pure and dry. Impurities can poison the catalyst.
-
Suboptimal reaction conditions:
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Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For nitrogen-rich heterocycles, ligands like XPhos can be effective.[1]
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Base: The strength and solubility of the base can significantly impact the yield. Potassium phosphate (K₃PO₄) is often a good choice.[1]
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Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can be optimized.
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Temperature: Ensure the reaction is heated to the optimal temperature, typically between 80-100 °C.[1][2]
-
-
Degassing: Inadequate removal of oxygen can lead to catalyst deactivation. Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen).
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Q2: I am struggling with the purification of my highly polar substituted triazolopyridine. What techniques can I use?
A2: Purifying polar compounds can be challenging due to their strong interaction with silica gel and poor solubility in common organic solvents.
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Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[3][4]
-
Column Chromatography with Polar Solvents: If you must use normal-phase chromatography, consider using more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/ethanol. Adding a small amount of triethylamine or acetic acid can help to reduce tailing for basic or acidic compounds, respectively.
-
Recrystallization from Polar Solvents: If your compound is crystalline, recrystallization from a suitable polar solvent system (e.g., ethanol/water, isopropanol/water) can be an effective purification method.[5]
NMR Spectroscopy
Q1: The peaks in my ¹H NMR spectrum of a substituted triazolopyridine are broad. What could be the cause?
A1: Broad NMR peaks can arise from several factors:
-
Poor Solubility/Aggregation: If your compound is not fully dissolved or is aggregating, you will observe broad signals.[6][7]
-
Troubleshooting: Try using a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄), increasing the temperature of the NMR experiment, or decreasing the sample concentration.[6]
-
-
Chemical Exchange: Protons on nitrogen atoms (e.g., amines) or carboxylic acids can undergo chemical exchange with residual water or other exchangeable protons, leading to peak broadening.[8]
-
Troubleshooting: Adding a drop of D₂O to the NMR tube will cause exchangeable protons to be replaced by deuterium, leading to the disappearance or sharpening of the signal.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting: Ensure your glassware is clean and that no metal spatulas were used to handle the sample. You can try filtering the NMR sample through a small plug of celite.
-
Q2: I am having trouble assigning the signals in the aromatic region of my ¹H and ¹³C NMR spectra due to overlapping peaks. How can I resolve this?
A2: Overlapping signals in the aromatic region are common for substituted triazolopyridines.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for assigning quaternary carbons and piecing together the structure.
-
-
Change of Solvent: Running the NMR in a different solvent (e.g., from CDCl₃ to Benzene-d₆) can change the chemical shifts of the protons and may resolve overlapping signals.[6]
Mass Spectrometry
Q1: I am observing an unexpected M+2 peak in the mass spectrum of my triazolopyridine derivative. What could this indicate?
A2: A prominent M+2 peak is often indicative of the presence of certain isotopes.
-
Chlorine or Bromine: If your synthesis involved reagents containing chlorine or bromine, the M+2 peak is expected. Chlorine has a characteristic isotopic pattern with the M+2 peak being about one-third the intensity of the M+ peak (3:1 ratio).[1][9] Bromine has a characteristic M+2 peak that is nearly equal in intensity to the M+ peak (1:1 ratio).[1][9]
-
Multiple Nitrogen Atoms: While less common, compounds with a large number of nitrogen atoms can also show a small M+2 peak due to the natural abundance of ¹⁵N.[1]
Q2: The fragmentation pattern of my substituted triazolopyridine in ESI-MS is complex. Are there any common fragmentation pathways?
A2: The fragmentation of the triazolopyridine core is influenced by the nature and position of the substituents. However, some common fragmentation patterns include:
-
Loss of N₂: The triazole ring can lose a molecule of nitrogen (28 Da).[10]
-
Loss of HCN: Cleavage of the triazole ring can result in the loss of hydrogen cyanide (27 Da).[10]
-
Loss of Substituents: Fragmentation will often involve the loss of substituents from the triazolopyridine core.
Troubleshooting Workflow for Complex Mass Spectra
Caption: Logical workflow for interpreting complex mass spectra of triazolopyridines.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data encountered during the synthesis and characterization of substituted triazolopyridines.
Table 1: Typical Yields for Suzuki Coupling Reactions in Triazolopyridine Synthesis
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-bromo-[8][11][12]triazolo[1,5-a]pyridine | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | - | - | 47-77 | [2] |
| Bromo-triazolopyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | - | - | - | 88 | [13] |
| Aryl Halide | Arylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 60-100 | 61-99 | [1] |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the[8][11][14]Triazolo[1,5-a]pyridine Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~164 |
| C5 | ~8.6 (d) | ~151 |
| C6 | ~7.9 (d) | ~113 |
| C7 | ~7.2 (t) | ~128 |
| C8a | - | ~142 |
Note: Chemical shifts are approximate and can vary significantly depending on the solvent and the nature and position of substituents.[13]
Experimental Protocols
Protocol 1: General Procedure for NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified substituted triazolopyridine into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
-
Labeling: Label the NMR tube clearly with the sample identification.
Protocol 2: General Procedure for ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mobile Phase: A typical mobile phase is a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. If fragmentation information is required, perform MS/MS analysis by selecting the molecular ion as the precursor.
Signaling Pathway Diagrams
Substituted triazolopyridines are known to interact with various signaling pathways, including the JAK-STAT and HDAC pathways.
JAK-STAT Signaling Pathway Inhibition by Triazolopyridines
Many triazolopyridine derivatives have been developed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancer.[12][14][15]
Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine derivative.
HDAC Signaling Pathway Inhibition by Triazolopyridines
Certain substituted triazolopyridines have been designed as dual inhibitors of JAK and histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. Their inhibition can lead to the re-expression of tumor suppressor genes.[11][12][14]
Caption: Inhibition of HDAC activity by a triazolopyridine derivative, leading to histone hyperacetylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparing different methods for triazolopyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient construction of this bicyclic heterocycle is a critical step in the discovery and development of new drugs. This guide provides an objective comparison of four prominent methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines, offering a comprehensive overview of their performance, supported by experimental data.
Overview of Synthetic Strategies
The synthesis of triazolopyridines has evolved significantly, with modern methodologies focusing on efficiency, sustainability, and substrate scope. This comparison covers four distinct and widely adopted approaches: a microwave-assisted catalyst-free method, a PIFA-mediated oxidative cyclization, an iodine-mediated oxidative N-N bond formation, and a classic copper-catalyzed reaction. Each method offers unique advantages and is suited for different synthetic requirements.
Data Presentation
The following table summarizes the key quantitative data for the four compared methods, providing a clear overview of their performance under optimal conditions.
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Reaction Time | Yield Range (%) | Key Advantages |
| Microwave-Assisted Synthesis | Enaminonitriles and Benzohydrazides | None (Catalyst-free) | Dry Toluene, 140 °C, Microwave | 3 hours | 82-89% | Eco-friendly, catalyst and additive-free, good to excellent yields.[1][3][4] |
| PIFA-Mediated Annulation | N-(pyridin-2-yl)benzimidamides | PIFA (Phenyliodine bis(trifluoroacetate)) | HFIP (Hexafluoroisopropanol), Room Temp. | Short | Up to 96% | Metal-free, high yields, short reaction times, mild conditions.[2][5] |
| I₂/KI-Mediated Oxidation | N-aryl amidines | I₂, KI, K₂CO₃ | DMSO, 100 °C | 1 hour | High | Environmentally benign, efficient, scalable, transition-metal-free.[6][7] |
| Copper-Catalyzed Synthesis | 2-aminopyridine and Nitriles | CuBr, ZnI₂ | 1,2-dichlorobenzene, Air | Not specified | Up to 81% | Readily available starting materials, inexpensive catalyst.[2][8][9] |
Experimental Protocols and Signaling Pathways
This section provides detailed experimental methodologies for each of the four key synthetic routes, along with diagrams illustrating the logical workflow or proposed reaction pathway.
Microwave-Assisted, Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides
This method stands out for its environmentally friendly approach, avoiding the use of catalysts and additives.[1] The reaction proceeds via a tandem sequence of transamidation, nucleophilic addition to the nitrile, and subsequent condensation.[1]
Experimental Protocol:
To a microwave reaction vial, add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.). Add dry toluene (1.5 mL) to the vial. Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 140 °C for 3 hours. After completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1,2,4-triazolo[1,5-a]pyridine.[1]
PIFA-Mediated Intramolecular Annulation of N-(pyridin-2-yl)benzimidamides
This approach utilizes a hypervalent iodine reagent, PIFA, to achieve a metal-free oxidative N-N bond formation.[5] The reaction is characterized by its high efficiency and mild conditions.[2]
Experimental Protocol:
To a solution of the N-(pyridin-2-yl)benzimidamide (1.0 equiv.) in hexafluoroisopropanol (HFIP), add phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv.) in one portion at room temperature. Stir the reaction mixture at room temperature and monitor the progress by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure 1,2,4-triazolo[1,5-a]pyridine.[5]
I₂/KI-Mediated Oxidative N-N Bond Formation
This method provides an environmentally benign and scalable synthesis of 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines using an iodine/potassium iodide system.[6][7]
Experimental Protocol:
In a reaction tube, combine the N-aryl amidine (1.0 equiv.), iodine (1.2 equiv.), potassium iodide (1.5 equiv.), and potassium carbonate (2.0 equiv.). Add DMSO as the solvent. The tube is sealed and the mixture is stirred at 100 °C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[6]
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 6. I2/KI-Mediated Oxidative N-N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines [organic-chemistry.org]
- 7. I2/KI-Mediated Oxidative N-N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
X-ray Crystal Structure of 3-Bromotriazolo[4,3-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of 3-bromotriazolo[4,3-a]pyridine derivatives. The triazolo[4,3-a]pyridine scaffold is a key component in various biologically active compounds, and understanding its structural characteristics is crucial for rational drug design and development. This document summarizes key crystallographic data, details experimental protocols for synthesis and crystallization, and visualizes the synthetic workflow.
Comparison of Crystallographic Data
The following table summarizes and compares the crystallographic data for a brominated derivative of triazolo[4,3-a]pyridine and an unsubstituted analog, 1,2,4-triazolo[4,3-a]pyridin-3-amine. The inclusion of the unsubstituted compound provides a baseline for understanding the structural impact of the bromine substituent.
| Parameter | 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine[1][2] | 1,2,4-triazolo[4,3-a]pyridin-3-amine[4] |
| Formula | C₁₁H₇BrN₄ | C₆H₆N₄ |
| Molecular Weight | 275.11 g/mol | 134.14 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 15.1413(12) Åb = 6.9179(4) Åc = 13.0938(8) Åα = 90°β = 105.102(6)°γ = 90° | a = 5.5666 Åb = 12.6649 Åc = 16.8190 Åα = 90°β = 99.434°γ = 90° |
| Volume (V) | 1324.16(16) ų | 1169.5 ų |
| Z | 4 | 8 |
| Density (calculated) | 1.381 g/cm³ | 1.523 g/cm³ |
| R-factor | 0.0337 | Not Reported |
Experimental Protocols
Synthesis of 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine[1][2]
Materials:
-
Appropriate hydrazone precursor
-
N-chlorosuccinimide (NCS)
-
Dry N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Petroleum ether
-
Water
Procedure:
-
10 mmol of the corresponding hydrazone was dissolved in a minimal amount of dry DMF (20 mL).
-
The mixture was cooled in an ice bath.
-
11 mmol of N-chlorosuccinimide (NCS) was added portion-wise to the reaction mixture. Caution: The reaction is highly exothermic.
-
The reaction mixture was stirred at 0 °C for approximately 1 hour.
-
The reaction was allowed to warm to room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting yellow solid was collected by filtration and washed twice with petroleum ether.
-
The solid was then dissolved in 50 mL of hot water.
-
10 mmol of triethylamine (Et₃N) was added drop-wise while cooling the solution.
-
The formed pale yellow plates were filtered and washed with cold water to yield the final product.
Crystallization[1][2]
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the synthesized compound. The specific solvent used for recrystallization to obtain single crystals was not detailed in the provided information.
X-ray Diffraction Data Collection[1][2][4]
For 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, X-ray intensity data were collected on a STOE IPDS2T diffractometer. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, data were collected on a four-circle κ geometry Xcalibur diffractometer with a Sapphire2 area CCD detector.
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic pathway for the preparation of the triazolo[4,3-a]pyridine derivatives discussed.
Caption: Synthetic workflow for 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine.
Biological Activity and Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Purity Analysis of 3-Bromotriazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Bromotriazolo[4,3-a]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). Here, we compare the performance of a standard C18 stationary phase with a Phenyl-Hexyl stationary phase, providing detailed experimental protocols and supporting data to guide method selection.
Introduction to Purity Analysis
3-Bromotriazolo[4,3-a]pyridine is a member of the triazolopyridine family, a scaffold present in numerous pharmacologically active compounds.[1] The purity of this intermediate is paramount, as process-related impurities or degradation products can affect the outcome of subsequent synthetic steps and the safety profile of the final API. Forced degradation studies are often employed to identify likely degradation products under stress conditions such as acid, base, oxidation, and heat, ensuring the analytical method is stability-indicating.[2][3] HPLC is the predominant technique for purity analysis due to its high resolution and sensitivity.[4]
The choice of HPLC column is a critical parameter in method development. While C18 columns are widely used for their hydrophobic retention, phenyl-based columns offer alternative selectivity, particularly for aromatic compounds, through π-π interactions.[5][6] This guide evaluates the effectiveness of a C18 column versus a Phenyl-Hexyl column for resolving 3-Bromotriazolo[4,3-a]pyridine from its potential impurities.
Comparative HPLC Method Analysis
Two HPLC methods were evaluated for the purity determination of 3-Bromotriazolo[4,3-a]pyridine and two potential impurities: Impurity A (a process-related starting material) and Impurity B (a potential hydrolytic degradation product).
-
Method A: Utilizes a traditional C18 stationary phase, which separates compounds primarily based on hydrophobicity.
-
Method B: Employs a Phenyl-Hexyl stationary phase, which provides a mixed-mode separation mechanism involving both hydrophobic and π-π interactions.[7][8] Phenyl-Hexyl columns can offer enhanced selectivity for aromatic and heterocyclic compounds compared to standard C18 phases.[9]
Experimental Protocols
3.1 Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Columns:
-
Method A: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Method B: Phenyl-Hexyl reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).
3.2 Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 70 25.0 70 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3.3 Sample Preparation
-
Standard & Sample Solution: Accurately weigh and dissolve the 3-Bromotriazolo[4,3-a]pyridine sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Spiked Sample: Prepare a sample solution as above and spike with known impurities (Impurity A and Impurity B) at a concentration of 0.1% relative to the main analyte.
Results and Data Comparison
The performance of each method was evaluated based on retention time (RT), resolution (Rs) between adjacent peaks, tailing factor (Tf), and the calculated purity of the main peak.
Table 1: Comparative Chromatographic Performance Data
| Analyte | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | ||||
| RT (min) | Rs | Tf | RT (min) | Rs | Tf | |
| Impurity A | 10.2 | - | 1.1 | 11.5 | - | 1.1 |
| 3-Bromotriazolo[4,3-a]pyridine | 11.4 | 2.1 | 1.2 | 14.2 | 4.5 | 1.0 |
| Impurity B | 12.1 | 1.4 | 1.3 | 15.8 | 2.5 | 1.1 |
| Calculated Purity (%) | 99.7% | 99.9% |
Discussion:
The Phenyl-Hexyl column (Method B) demonstrated superior performance for this specific separation. It provided significantly better resolution between the main analyte and both impurities (Rs = 4.5 and 2.5) compared to the C18 column (Rs = 2.1 and 1.4). The improved resolution on the Phenyl-Hexyl phase is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic heterocyclic structure of the analytes. This alternative selectivity mechanism allows for a more effective separation that is not achievable by hydrophobic interactions alone.[7]
Furthermore, the peak shape, as indicated by the tailing factor, was better on the Phenyl-Hexyl column, with values closer to the ideal of 1.0. This improved peak symmetry leads to more accurate integration and, consequently, a more reliable purity calculation.
Workflow Visualization
The logical workflow for selecting and validating an HPLC method for purity analysis is depicted below.
Caption: Workflow for HPLC method comparison and selection.
Conclusion
For the purity analysis of 3-Bromotriazolo[4,3-a]pyridine, the Phenyl-Hexyl stationary phase offers distinct advantages over a conventional C18 phase. It provides superior resolution of the main component from closely related impurities, leading to more accurate and reliable purity assessments. The enhanced selectivity afforded by the Phenyl-Hexyl column's mixed-mode retention mechanism makes it the recommended choice for this application. Researchers developing methods for other aromatic heterocyclic compounds may also benefit from considering phenyl-based stationary phases as a powerful alternative to traditional C18 columns.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. support.waters.com [support.waters.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.com [phenomenex.com]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
A Researcher's Guide to In Vitro Assays for mGluR5 Modulator Activity
For researchers, scientists, and drug development professionals, the selection of appropriate in vitro assays is a critical step in the discovery and characterization of metabotropic glutamate receptor 5 (mGluR5) modulators. This guide provides a comparative overview of key assays, complete with experimental data, detailed protocols, and visual workflows to aid in informed decision-making.
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Modulators of mGluR5, including positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), offer promising therapeutic potential.[1][2] This guide focuses on the most common in vitro methods used to assess the activity of these modulators.
Understanding mGluR5 Signaling
mGluR5 is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by glutamate, mGluR5 initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This signaling pathway is the foundation for many functional assays.
Caption: The mGluR5 signaling pathway.
Comparison of Key In Vitro Assays
The following table summarizes and compares the most widely used in vitro assays for determining the activity of mGluR5 modulators.
| Assay Type | Principle | Modulator Type Detected | Key Parameters | Advantages | Disadvantages |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration upon receptor activation using fluorescent dyes.[5] | Agonists, Antagonists, PAMs, NAMs | EC50, IC50, Fold-shift | High-throughput, real-time kinetics, direct measure of a key signaling event.[6] | Can be prone to artifacts from compounds that interfere with calcium signaling or dye fluorescence. |
| IP-One HTRF Assay | A competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[7][8] | Agonists, Antagonists, PAMs, NAMs | EC50, IC50 | High-throughput, robust, less prone to artifacts than calcium assays, measures a more downstream and stable signal.[9] | Indirect measurement of receptor activation, requires cell lysis. |
| Radioligand Binding Assay | Quantifies the binding of a radiolabeled ligand to the receptor, allowing for the determination of affinity and displacement by test compounds.[10][11] | Compounds that bind to the orthosteric or allosteric sites | Ki, Kd, Bmax | Provides direct information on binding affinity and receptor density.[12] | Use of radioactivity, lower throughput, does not provide functional information (agonist vs. antagonist). |
| cAMP Assay | Measures changes in cyclic adenosine monophosphate (cAMP) levels. While mGluR5 is primarily Gq-coupled, it can influence cAMP pathways indirectly. | Modulators affecting Gs/Gi coupling | EC50, IC50 | Can reveal pathway-specific modulation. | mGluR5 coupling to cAMP is not its primary signaling pathway, so signals may be weak or indirect.[13] |
Quantitative Data for mGluR5 Modulators
The following table presents example data for known mGluR5 modulators obtained from various in vitro assays.
| Compound | Modulator Type | Assay | Target | EC50 / IC50 (nM) | Reference |
| Quisqualate | Agonist | IP-One HTRF | mGluR5 | 13 | [7] |
| MTEP | NAM | Calcium Mobilization | mGluR5 | pIC50 = 7.5 | [14] |
| Fenobam | NAM | Calcium Mobilization | mGluR5 | pIC50 = 7.8 | [14] |
| VU0360172 | PAM | Calcium Mobilization | mGluR5 | pEC50 = 6.8 | [14] |
| MPEP | NAM | Radioligand Binding ([3H]MPEP) | mGluR5 | Ki = 16 | [15] |
| MTEP | NAM | Radioligand Binding ([3H]MPEP) | mGluR5 | Ki = 42 | [15] |
Experimental Protocols and Workflows
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following mGluR5 activation.[14]
Experimental Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing mGluR5 in 384-well black-walled, clear-bottom plates and incubate overnight.[14]
-
Dye Loading: Replace the culture medium with a calcium assay buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and incubate for 45-60 minutes at 37°C.[14]
-
Compound Addition: Place the plate in a fluorometric imaging plate reader (FLIPR). Add test compounds (modulators) at various concentrations.
-
Agonist Stimulation: After a brief incubation with the test compound, add a sub-maximal concentration (e.g., EC20) of an mGluR5 agonist like glutamate.
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium concentration.
Caption: Workflow for a calcium mobilization assay.
IP-One HTRF Assay
This assay quantifies the accumulation of IP1, a stable metabolite of the IP3 signaling pathway.[7][8]
Experimental Protocol:
-
Cell Stimulation: In a 384-well plate, dispense cells expressing mGluR5. Add the test compound followed by the agonist. Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for IP1 accumulation.[8]
-
Cell Lysis and Reagent Addition: Add a lysis buffer containing the HTRF reagents: IP1 labeled with d2 (acceptor) and an anti-IP1 antibody labeled with Europium cryptate (donor).[7]
-
Incubation: Incubate at room temperature for 1 hour to allow for the competitive binding to reach equilibrium.[8]
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The HTRF ratio (665/620) is inversely proportional to the amount of IP1 produced by the cells.
Caption: Workflow for an IP-One HTRF assay.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled compound to mGluR5.[10][11]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing mGluR5.[11]
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled mGluR5 ligand (e.g., [3H]MPEP) and varying concentrations of the unlabeled test compound.[10]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the inhibitory constant (Ki).
Caption: Workflow for a radioligand binding assay.
By understanding the principles, advantages, and limitations of each assay, and by following standardized protocols, researchers can effectively characterize the activity of novel mGluR5 modulators and advance the development of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. What are mGluR5 modulators and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cellular Assays for IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in immuno-oncology. By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive microenvironment that allows tumors to evade immune detection.[1][2][3] This has led to the development of numerous IDO1 inhibitors, necessitating robust and reliable cellular assays to evaluate their efficacy. This guide provides a detailed comparison of common cellular assays for measuring IDO1 inhibition, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their drug discovery efforts.
Overview of Cellular IDO1 Inhibition Assays
The primary strategy for assessing IDO1 activity in a cellular context involves measuring the product of its enzymatic reaction, kynurenine (Kyn), which is secreted into the cell culture medium.[1][3] Most assays utilize a cancer cell line, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, where IDO1 expression is endogenously induced by interferon-gamma (IFNγ).[1][3][4][5] The potency of inhibitor compounds is then determined by quantifying the reduction in kynurenine production.
A secondary approach evaluates the functional consequence of IDO1 inhibition on immune cells. This is often achieved through a co-culture system where the effect of IDO1-expressing cancer cells on T-cell activation is measured.[1][3][6]
The choice of assay depends on the specific research question, desired throughput, and available instrumentation. Below is a comparison of the most common methodologies.
Comparison of Kynurenine Detection Methods
The fundamental difference between most cellular IDO1 assays lies in the method used to quantify kynurenine. Here, we compare four common detection techniques.
| Assay Type | Detection Principle | Advantages | Disadvantages | Typical Performance |
| Colorimetric (Ehrlich's Reagent) | Kynurenine reacts with p-dimethylaminobenzaldehyde (p-DMAB) to form a yellow adduct, measured by absorbance at ~480 nm.[1][5] | Simple, cost-effective, high-throughput adaptable.[5] | Lower sensitivity and specificity compared to other methods; potential for interference from other media components.[7] | IC50 for Epacadostat: ~15.3 nMIC50 for BMS-986205: ~9.5 nM[1] |
| HPLC-UV/DAD | Chromatographic separation of kynurenine from other metabolites followed by detection using UV or Diode Array Detector.[7] | High accuracy, sensitivity, and specificity; can simultaneously measure tryptophan and other metabolites.[7] | Low throughput, requires specialized equipment and expertise. | LOD: 12.9 nM KynLOQ: 43.0 nM Kyn[7] |
| Fluorescence-Based | A fluorogenic developer reacts with N-formylkynurenine (the direct product of IDO1) to produce a highly fluorescent product (Ex/Em = 402/488 nm).[8] | High sensitivity, high signal-to-background ratio, high-throughput adaptable.[8] | Can be more expensive than colorimetric assays; requires a fluorescence plate reader. | Detection Limit: Down to 0.2 mU of IDO1 activity or 200 pmoles of N-formylkynurenine.[8] |
| ELISA | Competitive immunoassay using antibodies specific for kynurenine or tryptophan.[9][10] | High specificity, requires small sample volumes (e.g., 20 µL), commercially available kits.[9] | Generally lower throughput than direct absorbance/fluorescence; can be more costly per sample. | Widely used for various sample types including cell culture supernatants, plasma, and tissue homogenates.[9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the practical steps involved in these assays, the following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow for a cell-based inhibition assay.
Key Experimental Protocols
Here are detailed methodologies for the most common cell-based IDO1 inhibition assays.
Protocol 1: Colorimetric Kynurenine Assay in SKOV-3 Cells
This protocol is adapted from established methods for screening IDO1 inhibitors.[1][3]
1. Cell Culture and Seeding:
-
Culture SKOV-3 cells in McCoy's 5a medium supplemented with 10% FBS and 2 mM glutamine.
-
Seed the cells into a 96-well plate at a density of 3 x 104 cells per well.[1][3]
-
Allow the cells to attach by incubating overnight at 37°C in a 5% CO2 incubator.[1][3]
2. IDO1 Induction and Inhibitor Treatment:
-
To induce IDO1 expression, add IFNγ to the cell culture medium to a final concentration of 100 ng/mL.[1][3][4]
-
Immediately after IFNγ addition, add serial dilutions of the test compounds (and controls like epacadostat) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[4]
3. Kynurenine Detection:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[1]
-
Transfer 100 µL of the clear supernatant to a new transparent 96-well plate.[1]
-
Add 100 µL of freshly prepared Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid) to each well.[1][4]
-
Incubate for 10 minutes at room temperature.[1]
-
Read the absorbance at 480 nm using a microplate reader.[1][4]
4. Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample by interpolating from the standard curve.
-
Determine the percentage of IDO1 inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value using a four-parameter logistic nonlinear regression model.[1][11]
Protocol 2: T-Cell Co-culture Assay
This assay measures the functional outcome of IDO1 inhibition on T-cell activation.[1][3][6]
1. IDO1-Expressing Cell Preparation:
-
Seed and induce IDO1 expression in SKOV-3 cells as described in Protocol 1 (Steps 1 & 2, but without adding inhibitors yet).
2. Co-culture Setup:
-
After the 24-hour IFNγ induction, remove the medium and add the test compounds diluted in fresh medium.
-
Add Jurkat T-cells (an immortalized line of human T lymphocyte cells) to the wells at a specified ratio with the SKOV-3 cells.
-
Add T-cell activators (e.g., PHA-L or anti-CD3/CD28 beads).
-
Incubate the co-culture for 48-72 hours.
3. T-Cell Activation Readout:
-
Assess T-cell activation by measuring a relevant readout, such as:
-
IL-2 Production: Collect the supernatant and measure IL-2 levels using an ELISA kit. A rescue of T-cell activation by an IDO1 inhibitor will result in increased IL-2 production.
-
Cell Proliferation: Use a proliferation assay like CellTiter-Glo® to measure Jurkat cell viability.
-
4. Data Analysis:
-
Normalize the readout signal to controls and plot against the inhibitor concentration to determine the EC50 value for the rescue of T-cell activation.
Conclusion
The selection of a cellular assay for IDO1 inhibition screening is a critical decision in the drug discovery pipeline. For high-throughput screening, the colorimetric kynurenine assay offers a simple, robust, and cost-effective solution. When higher accuracy and sensitivity are required, or for hit validation, HPLC and fluorescence-based methods are superior alternatives. Finally, to confirm that enzyme inhibition translates into a desired functional outcome in an immune context, T-cell co-culture assays provide an indispensable tool. By understanding the principles, advantages, and protocols of each assay, researchers can effectively characterize novel IDO1 inhibitors and advance the development of next-generation cancer immunotherapies.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 9. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 10. Identification of IDO modulators using Kynurenine & Tryptophan as surrogate markers - Immusmol [immusmol.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Activity of Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The field of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and substrate scope. This guide provides an objective comparison of the catalytic activity of various palladium catalysts in three key transformations: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented is supported by experimental data to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Catalytic Performance Data
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The data, including reaction yields, turnover numbers (TON), and turnover frequencies (TOF), have been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different research efforts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of catalyst is crucial, especially when dealing with challenging substrates.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 60-80 | [1] |
| Pd(OAc)₂ / XPhos (0.8:1) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 44 | [2] |
| Pd(OAc)₂ / XPhos (1.2:1) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 84 | [2] |
| XPhos Pd G2 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
| SPhos Pd G2 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| 3% Pd/C | Iodobenzene | Phenylboronic acid | K₃PO₄ | Water | 80 | 0.17 | 100 | [3] |
Heck Reaction
The Mizoroki-Heck reaction is a key method for the synthesis of substituted alkenes through the coupling of unsaturated halides with alkenes.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Iodobenzene | Butyl acrylate | NaOAc | DMF | 100 | 2 | 95 | [4] |
| Pd(PPh₃)₄ | Iodobenzene | Styrene | Et₃N | Acetonitrile | 80 | 4 | 85 | [5] |
| Pd/C | Iodobenzene | Butyl acrylate | Et₃N | N/A (neat) | 140 (MW) | 0.17 | 99 | [1] |
| POLITAG-Pd⁰-HM | Iodobenzene | Methyl acrylate | Et₃N | GVL | 150 | 8 | 91 | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other advanced materials.
| Catalyst Precursor | Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | Bromobenzene | Aniline | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | |
| Pd₂(dba)₃ | BINAP | Bromobenzene | Aniline | NaOt-Bu | Toluene | 110 | - | High | |
| Pd(OAc)₂ | SPhos | Chlorobenzene | Morpholine | Cs₂CO₃ | THF | 80 | 18 | 95 | |
| [(CyPF-tBu)PdCl₂] | CyPF-tBu | 4-Chloroanisole | Aniline | NaOt-Bu | Toluene | 100 | 3 | 98 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable results in catalytic reactions. Below are generalized procedures for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%) and any additional ligand to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
General Procedure for Mizoroki-Heck Reaction
-
Reaction Setup : To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., Et₃N, NaOAc, 1.5-2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and any necessary ligand under an inert atmosphere.
-
Solvent Addition : Add the anhydrous, deoxygenated solvent (e.g., DMF, acetonitrile, or toluene).
-
Reaction Execution : Heat the mixture to the specified temperature (often >100 °C) and stir for the required duration. Monitor the reaction by TLC or GC.
-
Work-up : After cooling to room temperature, filter the reaction mixture to remove any solids. Dilute the filtrate with water and extract with an organic solvent.
-
Purification : Wash the organic layer, dry it, and concentrate it. Purify the residue by chromatography or recrystallization.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01-0.02 equiv), the phosphine ligand (e.g., X-Phos, SPhos, 0.02-0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition : Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition : Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Execution : Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction's progress.
-
Work-up : Once the reaction is complete, cool it to room temperature and quench with water. Extract the product with an organic solvent.
-
Purification : Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify the crude product via column chromatography.
Visualizing Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles and a typical experimental workflow for catalyst screening.
References
- 1. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Bromotriazolo[4,3-a]pyridine: A Comprehensive Guide
Proper Disposal of 3-Bromo[1][2][3]triazolo[4,3-a]pyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 3-Bromo[1][2][3]triazolo[4,3-a]pyridine, a compound often used as an intermediate in the synthesis of pharmaceuticals.[4] Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 3-Bromo[1][2][3]triazolo[4,3-a]pyridine and to utilize appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6][7]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of dust or vapors.[1][2] |
In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent such as sand or vermiculite.[1][2] For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of 3-Bromo[1][2][3]triazolo[4,3-a]pyridine and its contaminated materials must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1]
-
Waste Identification and Segregation:
-
All waste containing 3-Bromo[1][2][3]triazolo[4,3-a]pyridine, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should not be mixed with other incompatible waste. It should be kept separate from strong oxidizing agents and acids.[1][3]
-
-
Containerization:
-
Collect all 3-Bromo[1][2][3]triazolo[4,3-a]pyridine waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]
-
The container must be made of a compatible material, such as glass or high-density polyethylene.[2]
-
The label should clearly identify the contents as "Hazardous Waste: 3-Bromo[1][2][3]triazolo[4,3-a]pyridine" and include hazard pictograms for toxicity and irritation.[3][6]
-
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Never pour 3-Bromo[1][2][3]triazolo[4,3-a]pyridine waste down the drain or dispose of it in regular trash.[2]
-
The final disposal will likely involve incineration at an approved waste disposal plant.[5]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Bromo[1][2][3]triazolo[4,3-a]pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
Personal protective equipment for handling 3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Essential Safety and Handling Guide for 3-Bromo[1][2][3]triazolo[4,3-a]pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo[1][2][3]triazolo[4,3-a]pyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Summary: 3-Bromo[1][2][3]triazolo[4,3-a]pyridine is classified as an irritant and presents significant health risks. It is harmful if swallowed, fatal in contact with skin, and causes skin and serious eye irritation.[4]
Personal Protective Equipment (PPE)
Based on the hazard classification, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[1][5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes | Prevents skin contact, which can be fatal and cause irritation.[1][4] |
| Respiratory | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of harmful dust, fumes, or vapors.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to mitigate the risks associated with 3-Bromo[1][2][3]triazolo[4,3-a]pyridine.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[1]
-
Assemble all necessary equipment and reagents within the fume hood.[6]
-
Clearly label all containers with the chemical name and appropriate hazard warnings.[6]
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.[6]
2. Weighing and Dispensing:
-
Don all required PPE as specified in the table above.[1]
-
Conduct all weighing and dispensing activities inside the chemical fume hood to contain any dust or vapors.[6]
-
Use a disposable weighing boat or clean, dedicated glassware.[6]
-
Keep the primary container tightly sealed when not in use.[6]
3. Reaction and Execution:
-
Perform all experimental procedures within a well-ventilated chemical fume hood.[1]
-
Use glassware that is free of cracks or defects to prevent spills and breakage.[6]
-
If heating is required, use a controlled heating source like a heating mantle or oil bath. Avoid open flames.[6]
-
Continuously monitor the reaction for any signs of unexpected changes.[6]
4. Post-Procedure and Decontamination:
-
Allow all equipment to cool to room temperature inside the fume hood upon completion of the experiment.[6]
-
Decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent, followed by soap and water.[6]
-
Remove PPE in the correct order to prevent self-contamination and dispose of single-use items in the designated hazardous waste container.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Proper disposal of 3-Bromo[1][2][3]triazolo[4,3-a]pyridine and any contaminated materials is critical for laboratory and environmental safety.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected separately from non-halogenated waste.[1] This includes unused product, reaction residues, and contaminated materials like gloves, weighing boats, and paper towels.
-
Container Management: Use a designated, properly labeled, and sealed hazardous waste container.[6] Waste containers should be made of a compatible material and kept closed when not in use.[6]
-
Spill Management: In case of a small spill within the fume hood, absorb the material with an inert absorbent such as sand or a chemical absorbent pad.[6] Collect the contaminated absorbent material and place it in the halogenated organic waste container.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.[6]
-
Final Disposal: Dispose of the hazardous waste according to your institution's and local regulations for chemical waste.[3]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
